Z-VDVAD-pNA (trifluoroacetate salt)
Beschreibung
BenchChem offers high-quality Z-VDVAD-pNA (trifluoroacetate salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-VDVAD-pNA (trifluoroacetate salt) including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C35H45N7O13 |
|---|---|
Molekulargewicht |
771.8 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C35H45N7O13/c1-18(2)28(33(50)36-20(5)30(47)38-24(15-26(43)44)31(48)37-22-11-13-23(14-12-22)42(53)54)40-32(49)25(16-27(45)46)39-34(51)29(19(3)4)41-35(52)55-17-21-9-7-6-8-10-21/h6-14,18-20,24-25,28-29H,15-17H2,1-5H3,(H,36,50)(H,37,48)(H,38,47)(H,39,51)(H,40,49)(H,41,52)(H,43,44)(H,45,46)/t20-,24-,25-,28-,29-/m0/s1 |
InChI-Schlüssel |
ZXSSQHFLGLMCEQ-CBWBGJISSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Z-VDVAD-pNA substrate for PIDDosome activation studies
An In-depth Technical Guide to the Z-VDVAD-pNA Substrate for PIDDosome Activation Studies
Authored by: Gemini, Senior Application Scientist
Abstract
The PIDDosome is a crucial multiprotein complex responsible for the activation of Caspase-2 in response to cellular stresses such as DNA damage and centrosome amplification.[1][2][3] Understanding the dynamics of PIDDosome assembly and its enzymatic activity is paramount for research into apoptosis, cell cycle control, and potential therapeutic interventions. This guide provides a comprehensive technical overview of the principles and methodologies for studying PIDDosome activation using the chromogenic substrate Z-VDVAD-pNA. We will delve into the mechanistic underpinnings of the PIDDosome, provide a detailed, field-proven protocol for an in vitro reconstitution and activity assay, and offer insights into data interpretation and troubleshooting.
The PIDDosome Signaling Complex: A Mechanistic Overview
The PIDDosome is a high-molecular-weight platform that facilitates the proximity-induced dimerization and auto-activation of pro-Caspase-2.[4][5] Its assembly is a critical event in specific apoptotic pathways and cellular surveillance mechanisms.
Core Components and Assembly
The canonical PIDDosome is composed of three core proteins:
-
PIDD1 (p53-induced protein with a death domain): The central scaffolding protein. Full-length PIDD1 undergoes autoprocessing to generate fragments, with the PIDD-CC fragment being essential for PIDDosome formation.[5]
-
RAIDD (RIP-associated ICH-1/CED-3 homologous protein with a death domain): An adaptor protein that bridges PIDD1 and Caspase-2.[6][7] It contains a C-terminal death domain (DD) that interacts with the DD of PIDD1-CC and an N-terminal caspase activation and recruitment domain (CARD) that recruits pro-Caspase-2.[4][6][7]
-
Pro-Caspase-2: An initiator caspase that, upon recruitment to the PIDDosome, undergoes dimerization and autocatalytic cleavage to become an active protease.[4][5][8]
The assembly is hierarchical: PIDD1-CC oligomerizes and recruits RAIDD via DD-DD interactions. RAIDD, in turn, recruits pro-Caspase-2 through homotypic CARD-CARD interactions, concentrating the caspase zymogens and lowering the threshold for their activation.[4][6][7]
Figure 1: PIDDosome Activation Pathway. Cellular stress triggers the autoprocessing of PIDD1, leading to the assembly of the PIDDosome complex, which recruits and activates Caspase-2.
Assay Principle: The Z-VDVAD-pNA Substrate
The activity of mature Caspase-2 can be quantified using a synthetic peptide substrate that mimics its natural cleavage site.
Substrate Design and Mechanism
-
Sequence Specificity: Caspase-2 preferentially cleaves peptide sequences C-terminal to an aspartate residue, with an optimal recognition motif of Val-Asp-Val-Ala-Asp (VDVAD).[9][10][11]
-
Chromogenic Reporter: The substrate, Z-VDVAD-pNA, consists of the VDVAD peptide sequence linked to a chromophore, p-nitroaniline (pNA).[12] The N-terminus is protected by a benzyloxycarbonyl group (Z) to prevent unwanted degradation.
-
Detection: In its intact form, the substrate is colorless. Upon cleavage of the peptide bond after the terminal aspartate by active Caspase-2, pNA is released. Free pNA has a distinct yellow color and a strong absorbance at 405 nm.[12][13][14] The rate of pNA release is directly proportional to the Caspase-2 enzymatic activity.[15][16]
Colorimetric vs. Fluorometric Assays
While this guide focuses on the accessible pNA-based colorimetric assay, it is important to note that fluorometric alternatives exist (e.g., Ac-VDVAD-AFC).[11]
| Feature | Colorimetric (pNA) | Fluorometric (AFC/AMC) |
| Principle | Measures absorbance of a colored product.[17] | Measures emission of a fluorescent product.[15] |
| Sensitivity | Lower; suitable for purified enzyme systems. | Higher (10-100x); better for dilute samples or cell lysates.[15] |
| Instrumentation | Standard spectrophotometer or plate reader.[12] | Fluorometer or fluorescent plate reader with specific filters.[15] |
| Background | Can have higher background from sample components. | Tends to have lower background signal.[15] |
In Vitro PIDDosome Reconstitution and Activity Assay Protocol
This protocol details the reconstitution of the PIDDosome from purified components and the subsequent measurement of Caspase-2 activity using Z-VDVAD-pNA.
Required Reagents and Materials
-
Recombinant Proteins: Highly purified human PIDD1-CC, RAIDD, and pro-Caspase-2.
-
Substrate: Z-VDVAD-pNA (stock solution typically 10-20 mM in DMSO).[12][13]
-
Inhibitor: Z-VDVAD-FMK (pan-caspase inhibitor with specificity for Caspase-2, stock in DMSO) for negative controls.[18][19]
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% (w/v) Sucrose. Note: DTT is unstable and should be added fresh to the buffer before each experiment.[13][14]
-
Equipment: 96-well flat-bottom microplate, multichannel pipette, spectrophotometric microplate reader capable of reading at 405 nm.
Experimental Workflow
Figure 2: Experimental Workflow. A step-by-step overview of the in vitro PIDDosome activation assay using Z-VDVAD-pNA.
Step-by-Step Methodology
-
Preparation:
-
Prepare fresh Assay Buffer and add DTT immediately before use. Keep on ice.
-
Thaw recombinant PIDD1-CC, RAIDD, and pro-Caspase-2 on ice.
-
Prepare working dilutions of Z-VDVAD-pNA and Z-VDVAD-FMK in Assay Buffer.
-
-
Reaction Setup (per well of a 96-well plate):
-
Self-Validating Controls: It is critical to include proper controls to validate the results. The table below outlines a recommended plate setup.
-
| Well Type | PIDD1-CC (e.g., 50 nM) | RAIDD (e.g., 50 nM) | Pro-Caspase-2 (e.g., 50 nM) | Z-VDVAD-FMK (e.g., 20 µM) | Assay Buffer |
| Buffer Blank | - | - | - | - | to 90 µL |
| Substrate Blank | - | - | - | - | to 90 µL |
| No Enzyme | + | + | - | - | to 90 µL |
| Caspase-2 Only | - | - | + | - | to 90 µL |
| Inhibited | + | + | + | + | to 90 µL |
| Full Reaction | + | + | + | - | to 90 µL |
-
PIDDosome Assembly:
-
Add the components as described in the table above to a final volume of 90 µL.
-
Mix gently by pipetting.
-
Incubate the plate at 37°C for 30-60 minutes to allow for the assembly of the PIDDosome complex.
-
-
Initiate Cleavage Reaction:
-
Add 10 µL of Z-VDVAD-pNA working solution to each well to initiate the reaction. The final substrate concentration should be optimized, but a starting point of 200 µM is common.[13]
-
The final reaction volume will be 100 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 405 nm in kinetic mode, taking readings every 2-5 minutes for 1-2 hours.
-
Data Analysis and Interpretation
Calculating Reaction Velocity
-
Correct for Background: For each time point, subtract the absorbance of the "Buffer Blank" from all other readings.
-
Plot the Data: Plot the corrected absorbance (OD405) versus time (in minutes) for each condition.
-
Determine the Linear Range: Identify the initial period of the reaction where the plot is linear. The "Full Reaction" should show a steep, linear increase in absorbance.
-
Calculate the Rate (V₀): The slope of this linear portion (ΔOD405 / Δtime) represents the initial reaction velocity (V₀).
Interpreting the Results
-
Full Reaction vs. Controls: A robust signal should only be observed in the "Full Reaction" well.
-
Caspase-2 Only: This control should show minimal to no activity, demonstrating that pro-Caspase-2 auto-activation is inefficient without the PIDDosome scaffold.
-
No Enzyme: This control ensures that PIDD1-CC and RAIDD do not have any proteolytic activity on the substrate.
-
Inhibited: The presence of Z-VDVAD-FMK should significantly reduce the reaction rate, confirming that the observed activity is due to Caspase-2.[18] The VDVAD sequence can be cleaved by other caspases like Caspase-3, so in less defined systems (e.g., cell lysates), using specific inhibitors is crucial for data interpretation.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal in Full Reaction | Inactive DTT: DTT is essential for caspase activity and oxidizes quickly in solution. | Always prepare fresh Assay Buffer with DTT for each experiment.[14] |
| Sub-optimal Protein Concentrations: Incorrect stoichiometry can hinder PIDDosome assembly. | Perform a titration of each recombinant protein to find the optimal ratio. | |
| Degraded Substrate: Z-VDVAD-pNA is light-sensitive and can degrade with freeze-thaw cycles. | Aliquot the DMSO stock solution and store protected from light at -20°C.[14] | |
| High Signal in "Caspase-2 Only" Control | High Pro-Caspase-2 Concentration: At high concentrations, proximity-induced activation can occur without the PIDDosome. | Reduce the concentration of pro-Caspase-2 used in the assay. |
| High Background (High Signal in Blanks) | Substrate Instability: The pNA substrate may be hydrolyzing spontaneously. | Check the substrate quality. Run a "Substrate Blank" with only buffer and substrate to monitor its stability over time. |
| Contaminated Reagents: Buffers or water may be contaminated. | Use fresh, high-purity reagents and sterile water. |
Conclusion
The Z-VDVAD-pNA-based colorimetric assay offers a reliable and accessible method for quantifying PIDDosome-mediated Caspase-2 activation in a reconstituted in vitro system. By adhering to the detailed protocol and incorporating the essential self-validating controls, researchers can generate robust and reproducible data. This allows for the detailed study of the PIDDosome's assembly mechanism, the screening of potential modulators, and a deeper understanding of its role in cellular physiology and disease.
References
-
Lange, C., et al. (2008). Caspase-2 activation in the absence of PIDDosome formation. Journal of Cell Biology. Available at: [Link]
-
Park, H. H., et al. (2009). In vitro Reconstitution of the Interactions in the PIDDosome. BMB Reports. Available at: [Link]
-
Biocompare. (2013). Keep an Eye on Apoptosis with Caspase Assays. Biocompare. Available at: [Link]
-
Sladky, V., & Villunger, A. (2017). The resurrection of the PIDDosome – emerging roles in the DNA-damage response and centrosome surveillance. Journal of Cell Science. Available at: [Link]
-
Burigotto, M., et al. (2019). The PIDDosome: centrosome guardian and backup on the DNA damage response. Molecular & Cellular Oncology. Available at: [Link]
-
Saleh, T., & Taha, M. O. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. International Journal of Molecular Sciences. Available at: [Link]
-
Srinivasula, S. M., et al. (2013). Caspase Protocols in Mice. Methods in Molecular Biology. Available at: [Link]
-
Takara Bio. (n.d.). Caspase assays—colorimetric and fluorescent kits. Takara Bio. Available at: [Link]
-
Cepham Life Sciences. (n.d.). Caspase-2 Assay Kit Colorimetric with Ac-VDVAD-pNA substrate. Cepham Life Sciences. Available at: [Link]
-
Hardy, J. A., et al. (2014). Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate. Biochemical Journal. Available at: [Link]
-
Sladky, V., & Villunger, A. (2020). Uncovering the PIDDosome and caspase-2 as regulators of organogenesis and cellular differentiation. ResearchGate. Available at: [Link]
-
Nicholson, D. W., et al. (1997). Fluorometric and Colorimetric Detection of Caspase Activity Associated With Apoptosis. Analytical Biochemistry. Available at: [Link]
-
Fava, L. L., et al. (2017). The PIDDosome activates p53 in response to supernumerary centrosomes. Genes & Development. Available at: [Link]
-
Wu, H., et al. (2022). Dissecting caspase-2-mediated cell death: from intrinsic PIDDosome activation to chemical modulation. Cell Death & Disease. Available at: [Link]
-
Crawford, E. D., et al. (2016). Quantitative MS-based enzymology of caspases reveals distinct protein substrate specificities, hierarchies, and cellular roles. PNAS. Available at: [Link]
-
Sladky, V., & Villunger, A. (2020). Uncovering the PIDDosome and caspase-2 as regulators of organogenesis and cellular differentiation. Cellular and Molecular Life Sciences. Available at: [Link]
-
Banavath, H. N., et al. (2019). Thermal Stability of Peptide Nucleic Acid Complexes. The Journal of Physical Chemistry B. Available at: [Link]
-
Park, H. H., et al. (2011). PIDD mediates and stabilizes the interaction between RAIDD and Caspase-2 for the PIDDosome assembly. Journal of Molecular Biology. Available at: [Link]
-
Ganesan, R., et al. (2012). Structural and Enzymatic Insights into Caspase-2 Protein Substrate Recognition and Catalysis. Journal of Biological Chemistry. Available at: [Link]
-
Julien, O., et al. (2016). Quantitative profiling of caspase-cleaved substrates reveals different drug-induced and cell-type patterns in apoptosis. PNAS. Available at: [Link]
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Technical Deep Dive: Interrogating Caspase-2-Mediated Tumor Suppression via Z-VDVAD-pNA
Executive Summary
This technical guide analyzes the utility of Z-VDVAD-pNA (Benzyloxycarbonyl-Val-Asp-Val-Ala-Asp-para-nitroanilide) as a critical probe for elucidating the tumor-suppressive functions of Caspase-2 . While often overshadowed by executioner caspases (Caspase-3/7), Caspase-2 acts as a sentinel for genomic stability, functioning as a unique tumor suppressor in specific contexts (e.g., Eµ-Myc driven lymphomas, metabolic stress).
This document details the biological targets downstream of the enzyme interrogated by this probe, specifically the MDM2-p53 axis and the PIDDosome , and provides a rigorous, field-validated protocol for distinguishing true Caspase-2 activity from background noise in oncological research.
Part 1: The Probe and the Protease
To understand the biological targets, one must first understand the specificity of the tool. Z-VDVAD-pNA is a chromogenic substrate designed to mimic the cleavage site of Caspase-2.
The Chemistry of Z-VDVAD-pNA
-
Sequence: Val-Asp-Val-Ala-Asp (VDVAD).[1] This pentapeptide sequence is the optimal recognition motif for the Caspase-2 active site, which requires a longer peptide recognition element (P5 residue) compared to Caspase-3 (DEVD).
-
Reporter: para-nitroanilide (pNA).[1] Upon cleavage of the amide bond at the C-terminal Aspartate, free pNA is released.
-
Detection: Free pNA absorbs light strongly at 405 nm (yellow color), allowing for spectrophotometric quantification of enzyme kinetics.[2][3]
The Specificity Challenge (Critical Nuance)
Expert Insight: While VDVAD is optimized for Caspase-2, it is not absolute. High concentrations of executioner Caspase-3 can cross-react with VDVAD substrates.
-
Implication: In tumor samples with high apoptosis rates, Caspase-3 activity may mask Caspase-2 signals.
-
Solution: Validated protocols (detailed in Part 3) must employ specific inhibitors (e.g., Z-DEVD-FMK) to suppress Caspase-3 background when isolating Caspase-2 activity.
Part 2: Biological Targets in Tumor Suppression
When researchers use Z-VDVAD-pNA to measure Caspase-2 activity, they are effectively assessing the activation state of a protease that targets specific intracellular proteins to enforce tumor suppression.
Primary Target: The MDM2-p53 Feedback Loop
The most potent tumor-suppressive mechanism of Caspase-2 is its regulation of p53 stability via MDM2 (Mouse Double Minute 2).
-
Mechanism: Caspase-2 specifically cleaves MDM2 at Aspartate 367.[4]
-
Consequence: Cleaved MDM2 loses its E3 ligase activity and cannot ubiquitinate p53.
-
Result: p53 levels stabilize, inducing cell cycle arrest or senescence in response to DNA damage.
-
Tumor Suppression Context: In Caspase-2 deficient mice (Casp2-/-), this loop is broken, leading to enhanced tumorigenesis (e.g., in K-Ras models).
The PIDDosome and Genomic Stability
Caspase-2 activation often occurs within a high-molecular-weight complex called the PIDDosome .
-
Components: PIDD1 (p53-induced death domain protein), RAIDD, and Caspase-2.
-
Function: This complex acts as a sensor for centrosome amplification and genotoxic stress.
-
Ploidy Control: Caspase-2 activity prevents the proliferation of polyploid cells. Loss of this activity allows cells with genomic instability to survive, a hallmark of cancer progression.
RIP1 and NF-κB Signaling
Caspase-2 cleaves RIP1 (Receptor-Interacting Protein kinase 1), a key activator of NF-κB.[5]
-
Effect: Cleavage inactivates RIP1, dampening the NF-κB survival pathway.
-
Outcome: Reduced expression of anti-apoptotic genes (e.g., Survivin, XIAP), sensitizing tumor cells to death signals.
Visualization: The Caspase-2 Tumor Suppression Network
The following diagram illustrates the integration of Caspase-2 signaling pathways.
Caption: Caspase-2 integrates genotoxic stress signals to enforce tumor suppression via MDM2, RIP1, and Bid cleavage.
Part 3: Analytical Protocol (The "How-To")
This protocol describes the quantification of Caspase-2 activity in tumor cell lysates using Z-VDVAD-pNA.
Reagents & Preparation
| Reagent | Specification | Role |
| Lysis Buffer | 50 mM HEPES (pH 7.4), 0.1% CHAPS, 5 mM DTT | Extracts cytosolic proteins while preserving enzymatic activity. |
| Reaction Buffer | 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% Glycerol, 10 mM DTT | Optimal environment for Caspase-2 catalysis. |
| Substrate | Z-VDVAD-pNA (4 mM in DMSO) | The specific probe. |
| Inhibitor (Control) | Z-VDVAD-FMK (Irreversible Caspase-2 inhibitor) | Validates signal specificity. |
| Cross-Control | Z-DEVD-FMK (Caspase-3 inhibitor) | CRITICAL: Rules out Caspase-3 cross-reactivity. |
Experimental Workflow
-
Induction: Treat tumor cells (e.g., lymphoma lines) with apoptotic stimuli (e.g., Etoposide, Heat Shock) for 12-24 hours.
-
Lysis: Harvest
cells. Resuspend in 50 µL chilled Lysis Buffer. Incubate on ice for 10 min. Centrifuge at 10,000 x g for 1 min. Collect supernatant. -
Protein Quantification: Normalize protein concentration (Bradford/BCA) to 2-4 mg/mL.
-
Assay Setup (96-well plate):
-
Blank: 50 µL Reaction Buffer + 5 µL Substrate.
-
Sample: 50 µL Lysate + 50 µL Reaction Buffer + 5 µL Z-VDVAD-pNA.
-
Specificity Control: Pre-incubate Lysate with 1 µL Z-DEVD-FMK (10 µM) for 15 min before adding substrate. This blocks Caspase-3, ensuring the VDVAD signal is primarily Caspase-2.
-
-
Measurement: Incubate at 37°C for 1-2 hours. Read Absorbance at 405 nm (OD405).[3][6]
Data Calculation
Calculate the Specific Activity (
-
: Extinction coefficient of pNA (
)[1] - : Incubation time (minutes)
- : Amount of protein (mg)
Visualization: Assay Logic Flow
Caption: Workflow incorporating Z-DEVD-FMK blockade to ensure Z-VDVAD-pNA signal specificity.
Part 4: Troubleshooting & Interpretation
-
Low Signal: Caspase-2 is often expressed at lower levels than Caspase-3. Increase protein input or incubation time (up to 4 hours).
-
High Background: If the "Blank" OD is >0.1, the substrate may have degraded. Store Z-VDVAD-pNA at -20°C, protected from light.
-
Ambiguous Results: If Z-DEVD-FMK inhibits >80% of the VDVAD signal, the activity is likely dominated by Caspase-3, not Caspase-2. This is common in late-stage apoptosis. Focus on early time-points (4-8 hours post-induction) to capture the initiator phase of Caspase-2.
References
-
Oliver, T. G., et al. (2011). Caspase-2-mediated cleavage of Mdm2 creates a p53-induced positive feedback loop. Molecular Cell, 43(1), 57-71. Link
-
Tinel, A., & Tschopp, J. (2004). The PIDDosome, a protein complex implicated in activation of caspase-2 in response to genotoxic stress. Science, 304(5672), 843-846. Link
-
Puccini, J., et al. (2013). Caspase-2 as a tumour suppressor. Cell Death & Differentiation, 20, 1133–1139. Link
-
McArthur, K., et al. (2009). A tumor suppressor function for caspase-2.[4][7][8] Proceedings of the National Academy of Sciences, 106(31). Link
-
Enoksson, M., et al. (2004). Caspase-2: specificity, activation and function. Cell Death & Differentiation, 11, S26–S33. Link
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- 8. pnas.org [pnas.org]
Targeting the VDVAD Motif: Mechanisms of Caspase-2 Mediated Neuronal Apoptosis
Executive Summary
The pentapeptide sequence Val-Asp-Val-Ala-Asp (VDVAD) represents the canonical recognition motif for Caspase-2 , the most evolutionarily ancient and enigmatic member of the caspase family. In the context of neuronal cell death, VDVAD cleavage is not merely a degradative event but a specific signaling switch that drives synaptic dysfunction and neurodegeneration, particularly in Alzheimer’s Disease (AD) and Huntington’s Disease (HD).
This technical guide dissects the VDVAD cleavage mechanism, detailing the activation of Caspase-2 via the PIDDosome, its specific neuronal substrates (Tau, Huntingtin), and the experimental rigor required to distinguish VDVADase activity from downstream executioner caspases.
The VDVADase Machinery: Caspase-2 Activation
Unlike executioner caspases (Caspase-3/7) that require cleavage for activation, Caspase-2 is an initiator caspase activated by dimerization. This occurs within a high-molecular-weight complex known as the PIDDosome .[1]
The PIDDosome Assembly
In response to genotoxic stress or cytoskeletal disruption, the p53-induced protein with a death domain (PIDD1 ) recruits the adaptor protein RAIDD . RAIDD then recruits Pro-Caspase-2 via CARD-CARD interactions, increasing the local concentration of Caspase-2 to facilitate proximity-induced dimerization and autoproteolytic activation.
Mechanism of Action
Once active, the Caspase-2 dimer recognizes the VDVAD motif in substrates. Crucially, Caspase-2 possesses a unique "linker" region and specificity pocket that prefers a hydrophobic residue at the P5 position (Valine), distinguishing it from the DEVD preference of Caspase-3.
Figure 1: The PIDDosome activation cascade.[1][2][3][4] Stress signals trigger the assembly of the PIDD1-RAIDD-Caspase-2 complex, facilitating dimerization and subsequent VDVAD-specific cleavage.
Neuronal Substrates: The Pathological Consequence
The relevance of VDVAD cleavage in neurons extends beyond simple apoptosis. It generates toxic fragments that impair synaptic plasticity.[5]
Tau (Mapt)
The most critical VDVAD substrate in neurodegeneration is the microtubule-associated protein Tau .
-
Cleavage Site: Aspartate 314 (Asp314).[5]
-
Sequence:
. -
Consequence: Cleavage generates a truncated fragment (
tau314).[5][6] Unlike other tau fragments, tau314 does not immediately form tangles but instead mislocalizes to dendritic spines, displacing glutamate receptors and inhibiting Long-Term Potentiation (LTP). This links VDVAD cleavage directly to memory loss in AD models.
Huntingtin (Htt)
While Caspase-6 is the primary driver of Htt proteolysis, Caspase-2 has been implicated in cleaving Htt, contributing to the generation of N-terminal fragments that aggregate and cause toxicity.
| Substrate | Cleavage Site | Sequence Context | Pathological Outcome |
| Tau | Asp314 | ...KIGSLDNITHVDVAD LLKFREN... | Formation of |
| Huntingtin | Asp552 / Asp513 | Variable | Generation of toxic N-terminal fragments; Mitochondrial impairment. |
| Bid | Asp59 | ...RNARVDVAD ... | tBid generation; MOMP (Mitochondrial Outer Membrane Permeabilization); Cytochrome c release. |
Experimental Protocols: Measuring VDVADase Activity
Accurately measuring Caspase-2 activity is notoriously difficult due to the cross-reactivity of VDVAD substrates with Caspase-3. The following protocols incorporate specificity controls essential for rigorous data.
Protocol A: Fluorometric VDVADase Assay
Objective: Quantify Caspase-2 activity in neuronal lysates using fluorogenic substrates.
Reagents:
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 0.1% CHAPS, 5 mM DTT, 0.1 mM EDTA. (Note: Avoid high salt, which can dissociate the dimer).
-
Substrate: Ac-VDVAD-AFC (50 µM final). Advanced Alternative: Ac-VDTTD-AFC (Higher specificity for Casp-2).[7]
-
Inhibitor (Control): z-VDVAD-fmk (10 µM).
Workflow:
-
Lysis: Lyse
neurons in 50 µL Lysis Buffer on ice for 10 min. Centrifuge at 10,000 x g for 5 min to clear debris. -
Protein Normalization: Quantify protein (BCA assay) and normalize samples to 2 mg/mL.
-
Reaction Setup:
-
Well A (Test): 50 µL Lysate + 50 µL Reaction Buffer + Ac-VDVAD-AFC.
-
Well B (Specificity Control): Lysate + z-VDVAD-fmk (Pre-incubate 15 min) + Ac-VDVAD-AFC.
-
Well C (Casp-3 Exclusion): Lysate + z-DEVD-fmk (Casp-3 inhibitor) + Ac-VDVAD-AFC.
-
-
Measurement: Read fluorescence (Ex: 400 nm / Em: 505 nm) kinetically every 2 min for 1 hour at 37°C.
-
Analysis: True VDVADase activity = (Slope of Well A) - (Slope of Well B). Crucially, if Well C shows significant reduction compared to Well A, your signal is contaminated by Caspase-3.
Protocol B: Western Blot Validation (The "Fingerprint")
Activity assays are proxies. Direct detection of the cleavage fragment is the gold standard.
Target:
-
Antibody Strategy: Use an antibody against total Tau (e.g., Tau5) and a neo-epitope antibody specific to the C-terminus of the cleaved site (if available) or look for the specific molecular weight shift.
-
Knockout Control: Lysates from Casp2-/- neurons must be included. If the band persists in Casp2-/- samples, it is not a VDVAD-mediated event.
Figure 2: Validation workflow. Fluorescence data must be cross-referenced with Western Blotting and inhibitor profiling to rule out Caspase-3 artifacts.
The Specificity Paradox & Troubleshooting
The Problem: The inhibitor z-VDVAD-fmk is often marketed as Caspase-2 specific. However, at concentrations >10 µM, it significantly inhibits Caspase-3. Conversely, Caspase-3 can cleave VDVAD substrates.[7]
The Solution (Self-Validating System):
-
Titration: Perform a dose-response of z-VDVAD-fmk. Caspase-2 inhibition should occur at lower concentrations (IC50 ~ 20-50 nM) compared to Caspase-3.
-
Genetic Validation: Always pair pharmacological data with siRNA knockdown or CRISPR knockout of Caspase-2. If the "VDVADase" activity remains after Casp2 depletion, the assay is reading Caspase-3 activity.
-
Substrate Selection: Consider using Ac-VDTTD-AFC instead of VDVAD-AFC. Recent studies suggest VDTTD has a higher specificity ratio for Casp-2 vs. Casp-3.
References
-
Caspase-2 cleavage of tau reversibly impairs memory. Source: Nature Medicine (2016). Context: Identifies Asp314 as the VDVAD cleavage site and establishes the synaptic toxicity of
tau314. URL:[Link] -
Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate. Source: Cell Death & Differentiation (2009). Context: Defines the specificity issues of VDVAD and proposes VDTTD as a superior alternative. URL:[Link]
-
The PIDDosome, a protein complex implicated in activation of caspase-2 in response to genotoxic stress. Source:[1][2][3] Science (2004). Context: Fundamental paper establishing the PIDD-RAIDD-Caspase-2 activation platform.[4] URL:[Link]
-
Targeting caspase-2 interactions with tau in Alzheimer's disease and related dementias. Source: NIH / PubMed Central (2020). Context: Review of the therapeutic potential of blocking the Casp2-Tau interaction.[6] URL:[Link]
-
Caspase-2: The orphan caspase. Source: Cell Death & Differentiation (2009). Context: Discusses the unique structural properties and activation mechanisms of Caspase-2.[3] URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Dissecting caspase-2-mediated cell death: from intrinsic PIDDosome activation to chemical modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Caspase-2 cleavage of tau reversibly impairs memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting caspase-2 interactions with tau in Alzheimer’s disease and related dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Preparation of Cytosolic Extracts for VDVADase (Caspase-2) Activity Assays
Introduction: The Critical Role of Caspase-2 in Cellular Fate
Caspase-2, the most evolutionarily conserved of the caspase family, holds a unique and somewhat enigmatic position in the landscape of programmed cell death.[1] While initially classified as an initiator caspase, its precise role in apoptotic pathways has been a subject of intense research and debate.[1][2] Unlike other initiator caspases that directly activate executioner caspases, Caspase-2 appears to function upstream of the mitochondrial pathway, primarily through the cleavage and activation of the pro-apoptotic Bcl-2 family protein Bid.[1] This action, in turn, leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c, thereby indirectly activating the executioner caspases.[1][3]
The activation of Caspase-2 is a tightly regulated process, often occurring in response to cellular stressors such as DNA damage, heat shock, and oxidative stress.[1][4] A key event in its activation is the assembly of a large multi-protein complex known as the PIDDosome, which consists of the p53-induced protein with a death domain (PIDD), the adaptor protein RAIDD, and pro-caspase-2.[2][3] This platform facilitates the dimerization and subsequent auto-proteolytic activation of Caspase-2.[2] Given its involvement in fundamental cellular processes including apoptosis, cell cycle maintenance, and tumor suppression, the accurate measurement of Caspase-2 activity is paramount for researchers in oncology, neurobiology, and drug development.[1][2]
This document provides a comprehensive guide for the preparation of high-quality cytosolic extracts from mammalian cells, a critical prerequisite for the reliable in vitro measurement of Caspase-2 (VDVADase) activity.
Principle of the VDVADase Activity Assay
The activity of Caspase-2 is typically measured using a colorimetric or fluorometric assay. These assays utilize a synthetic peptide substrate that mimics the natural cleavage site of Caspase-2. For Caspase-2, the preferred recognition sequence is Val-Asp-Val-Ala-Asp (VDVAD).[5][6] This peptide is conjugated to a reporter molecule, either a chromophore like p-nitroaniline (pNA) or a fluorophore such as 7-amino-4-methylcoumarin (AMC).
When active Caspase-2 in the cytosolic extract cleaves the VDVAD peptide, the reporter molecule is released.[5][7] The amount of released pNA can be quantified by measuring its absorbance at 405 nm, while the fluorescence of liberated AMC is measured at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[7][8][9] The level of reporter molecule detected is directly proportional to the VDVADase activity in the sample.
I. Core Protocol: Preparation of Cytosolic Extracts
This protocol outlines the essential steps for preparing cytosolic extracts suitable for VDVADase activity assays from cultured mammalian cells. All steps should be performed on ice or at 4°C to minimize proteolytic degradation and maintain enzyme activity.[10]
Materials and Reagents
-
Cell Culture: Adherent or suspension mammalian cells.
-
Phosphate-Buffered Saline (PBS): Ice-cold, sterile.
-
Cell Lysis Buffer: (See Table 1 for composition). Store at 4°C. Add protease inhibitors and DTT fresh before use.
-
Protease Inhibitor Cocktail: Commercially available or a custom mix (e.g., PMSF, aprotinin, leupeptin).
-
Dithiothreitol (DTT): 1 M stock solution. Store at -20°C.
-
Microcentrifuge Tubes: Pre-chilled 1.5 ml tubes.
-
Cell Scraper: For adherent cells.
-
Refrigerated Microcentrifuge.
Step-by-Step Methodology
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium. Wash the cell monolayer once with ice-cold PBS. Add a fresh aliquot of ice-cold PBS and gently scrape the cells using a cell scraper. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Suspension Cells: Transfer the cell suspension directly to a pre-chilled centrifuge tube.
-
-
Cell Pelleting: Centrifuge the cell suspension at approximately 500 x g for 5 minutes at 4°C to pellet the cells.
-
Washing: Carefully aspirate and discard the supernatant. Resuspend the cell pellet in 1 ml of ice-cold PBS and centrifuge again as in the previous step. This wash step is crucial to remove any residual culture medium that may interfere with the assay.
-
Cell Lysis: Discard the supernatant. Resuspend the cell pellet in an appropriate volume of chilled Cell Lysis Buffer. A common starting point is to use 50 µl of lysis buffer for 1-5 x 10^6 cells.[11][12] The optimal volume may need to be determined empirically.
-
Incubation: Incubate the cell suspension on ice for 10-15 minutes.[11][13] This allows for the gentle disruption of the plasma membrane while keeping the nuclei and mitochondria intact. Avoid prolonged incubation to prevent the release of mitochondrial proteins.
-
Centrifugation for Cytosolic Fraction: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.[11] This high-speed centrifugation pellets the nuclei, mitochondria, and other heavy cellular debris.
-
Collection of Cytosolic Extract: Carefully transfer the supernatant, which represents the cytosolic extract, to a fresh, pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
-
Protein Quantification: Determine the protein concentration of the cytosolic extract using a standard method such as the Bradford protein assay.[14][15] This is essential for normalizing the caspase activity to the total protein content.
-
Storage: The cytosolic extract can be used immediately for the VDVADase activity assay or aliquoted and stored at -80°C for future use.[12] Avoid repeated freeze-thaw cycles as this can lead to a loss of enzyme activity.[11]
Table 1: Recommended Cell Lysis Buffer Composition
| Component | Final Concentration | Purpose |
| HEPES or PIPES | 20-50 mM, pH 7.2-7.5 | Buffering agent to maintain optimal pH for caspase activity.[11] |
| NaCl | 100-150 mM | Maintains ionic strength. |
| EDTA or EGTA | 1-2 mM | Chelating agent to inhibit metalloproteases.[11] |
| CHAPS or Triton X-100 | 0.1-1% (v/v) | Mild, non-ionic detergent to facilitate cell lysis.[11][16] |
| Dithiothreitol (DTT) | 10 mM | Reducing agent to maintain the cysteine residue in the active site of caspases in a reduced state.[11][17] Must be added fresh. |
| Protease Inhibitor Cocktail | As per manufacturer's recommendation | Prevents degradation of caspases and other proteins by endogenous proteases.[10][16] |
II. The "Why": A Deeper Dive into the Protocol
Understanding the rationale behind each step is crucial for troubleshooting and adapting the protocol to specific experimental needs.
The Importance of a Gentle Lysis
The primary goal of this protocol is to selectively release cytosolic proteins while leaving organelles like mitochondria and the nucleus intact. This is critical because some caspases, including Caspase-2, can be present in both the cytosol and the nucleus.[18] A harsh lysis procedure, such as one using strong ionic detergents like SDS, would disrupt all cellular compartments, leading to the contamination of the cytosolic fraction with nuclear and mitochondrial proteins.[10][19] Mild, non-ionic detergents like CHAPS or Triton X-100 are preferred as they primarily disrupt the plasma membrane.[13][16]
The Role of DTT and Protease Inhibitors
Caspases are cysteine proteases, meaning they have a critical cysteine residue in their active site.[17] This cysteine must be in a reduced state for the enzyme to be catalytically active. Dithiothreitol (DTT) is a strong reducing agent that is included in the lysis and reaction buffers to prevent the oxidation of this crucial cysteine residue.[11] It is important to add DTT fresh to the buffers as it is unstable in solution.[11]
Upon cell lysis, proteases that are normally compartmentalized within the cell are released.[16] These proteases can degrade the caspases of interest, leading to an underestimation of their activity. A cocktail of protease inhibitors is therefore essential to preserve the integrity of the proteins in the extract.[10]
Protein Quantification: The Key to Normalization
The concentration of active Caspase-2 can vary significantly between different cell types and experimental conditions. Therefore, it is essential to normalize the measured VDVADase activity to the total protein concentration of the cytosolic extract.[11] The Bradford protein assay is a simple and sensitive method for this purpose.[14][20] It is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which results in a color change that can be measured spectrophotometrically.[15][21]
III. Experimental Workflow and Signaling Pathway
Workflow for Cytosolic Extract Preparation
Caption: Simplified PIDDosome-mediated Caspase-2 activation pathway.
IV. Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no VDVADase activity | Insufficient apoptosis induction. | Optimize the concentration and duration of the apoptotic stimulus. Confirm apoptosis using an alternative method (e.g., Annexin V staining, TUNEL assay). [11][22][23][24] |
| Low protein concentration in the lysate. | Increase the number of cells used for lysate preparation. [11]Ensure the protein concentration is within the recommended range for the assay (typically 50-200 µg per assay). [11] | |
| Inactive DTT. | DTT is unstable in solution. Prepare fresh DTT-containing buffers for each experiment. [11] | |
| Incorrect buffer pH. | Caspase activity is optimal at a neutral pH (7.2-7.5). [11]Verify the pH of your lysis and reaction buffers. | |
| Repeated freeze-thaw cycles of the lysate. | Aliquot the cytosolic extract after the initial preparation and store at -80°C. Avoid repeated freezing and thawing. [11] | |
| High background signal | Contamination with other proteases. | Ensure that a fresh and effective protease inhibitor cocktail is used during lysis. |
| Non-specific cleavage of the substrate. | Run a parallel reaction with a specific Caspase-2 inhibitor (e.g., Ac-VDVAD-CHO) to confirm the specificity of the signal. [4] | |
| Inconsistent results between replicates | Inaccurate pipetting. | Use calibrated pipettes and ensure thorough mixing of reagents. |
| Air bubbles in the wells of the microplate. | Be careful when pipetting to avoid introducing air bubbles. Centrifuge the plate briefly if necessary. [12] |
V. Concluding Remarks
The preparation of high-quality cytosolic extracts is a foundational step for the accurate and reproducible measurement of VDVADase activity. By understanding the principles behind each step of the protocol and adhering to best practices for enzyme handling, researchers can generate reliable data that will contribute to a deeper understanding of the multifaceted roles of Caspase-2 in health and disease.
References
-
Logue, S. E., & Martin, S. J. (2008). The role of caspase-2 in stress-induced apoptosis. PMC. [Link]
-
Shalini, S., Dorstyn, L., & Kumar, S. (2015). The Role of Caspase-2 in Regulating Cell Fate. MDPI. [Link]
-
G-Biosciences. (n.d.). PopLysis™ Mammalian Lysis and Extraction Buffer. G-Biosciences. [Link]
-
Terry, D. M., et al. (2007). A role for caspase 2 and PIDD in the process of p53-mediated apoptosis. PNAS. [Link]
-
Li, H., et al. (1997). Activation of caspase-2 in apoptosis. Journal of Biological Chemistry. [Link]
-
Hossain, M. I., et al. (2020). Cytosolic and Transmembrane Protein Extraction Methods of Breast and Ovarian Cancer Cells: A Comparative Study. PMC. [Link]
-
Anonymous. (2024). What are caspase 2 inhibitors and how do they work? Anonymous. [Link]
-
Bio-Rad. (n.d.). Lysis Buffer. Bio-Rad. [Link]
-
QIAGEN. (n.d.). Quantifying proteins using the Bradford method. QIAGEN. [Link]
-
Wikipedia. (n.d.). Bradford protein assay. Wikipedia. [Link]
-
Ernst, O., & Zor, T. (2020). Bradford Assay for Determining Protein Concentration. PubMed. [Link]
-
Cepham Life Sciences. (n.d.). Caspase-2 Assay Kit Colorimetric with Ac-VDVAD-pNA substrate. Cepham Life Sciences. [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray. [Link]
-
Al-Lamri, M. S., et al. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. PMC. [Link]
-
ResearchGate. (2017). Cleaved caspases troubleshooting. ResearchGate. [Link]
-
Elabscience. (n.d.). Caspase 2 Activity Assay Kit(Colorimetric Method) (E-CK-A382). Elabscience. [Link]
-
Bouchier-Hayes, L., & Green, D. R. (2012). Caspase-2 Protocols. Springer Nature Experiments. [Link]
-
Kumar, S. (2018). Caspase Protocols in Mice. PMC. [Link]
-
Thiyagarajan, V., & Sivalingam, J. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
Tu, S., et al. (2019). Dissecting caspase-2-mediated cell death: from intrinsic PIDDosome activation to chemical modulation. Oxford Academic. [Link]
-
ResearchGate. (2025). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. ResearchGate. [Link]
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- 4. What are caspase 2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. accegen.com [accegen.com]
- 6. Caspase-2 Activity Assay Kit (Colorimetric) (NBP2-54821): Novus Biologicals [novusbio.com]
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- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. PopLysis™ Mammalian Lysis and Extraction Buffer for total protein extraction [gbiosciences.com]
- 14. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
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- 24. yeasenbio.com [yeasenbio.com]
Application Notes and Protocols for Z-VDVAD-pNA in Neurodegenerative Disease Models
Introduction: Targeting Caspase-2 in Neurodegeneration
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of neurons. A key mechanism contributing to this neuronal demise is apoptosis, or programmed cell death, a process meticulously orchestrated by a family of cysteine proteases known as caspases. Among these, caspase-2 stands out as a highly conserved initiator caspase implicated in stress-induced cell death pathways. Emerging evidence highlights its role in the pathophysiology of several neurodegenerative disorders, making it a critical target for investigation.[1]
This guide provides a comprehensive overview and detailed protocols for utilizing the chromogenic substrate Z-VDVAD-pNA to measure caspase-2 activity in cellular and tissue models of neurodegeneration. Furthermore, we will explore the application of its corresponding inhibitor, Z-VDVAD-FMK, as a tool to probe the neuroprotective potential of caspase-2 inhibition.
The Scientific Rationale: Why Focus on Caspase-2?
Caspase-2 is positioned at a crucial juncture in the apoptotic signaling cascade. Unlike other initiator caspases, its activation is often linked to cellular stressors relevant to neurodegeneration, such as DNA damage, oxidative stress, and endoplasmic reticulum (ER) stress.[2][3] In the context of Alzheimer's disease, for instance, the accumulation of β-amyloid (Aβ) peptides has been shown to trigger caspase-2 activation, leading to neuronal apoptosis.[1][4][5] Studies have demonstrated that neurons deficient in caspase-2 are resistant to Aβ-induced toxicity, underscoring the pivotal role of this enzyme in the disease process.[1][4] While the direct links in Parkinson's and Huntington's diseases are still being elucidated, the involvement of apoptotic pathways is well-established, making the investigation of initiator caspases like caspase-2 a promising avenue of research.
Z-VDVAD-pNA (N-Acetyl-Val-Asp-Val-Ala-Asp-p-nitroanilide) is a synthetic peptide that mimics the cleavage site of caspase-2 substrates. When cleaved by active caspase-2, it releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm. This provides a direct and sensitive method for assaying caspase-2 activity. Its counterpart, Z-VDVAD-FMK, is a cell-permeable, irreversible inhibitor that covalently binds to the active site of caspase-2, thereby blocking its function and allowing researchers to investigate the consequences of its inhibition on neuronal survival.
PART 1: Measurement of Caspase-2 Activity using Z-VDVAD-pNA
This section provides a detailed protocol for a colorimetric assay to determine caspase-2 activity in cell lysates or tissue homogenates from neurodegenerative disease models.
Experimental Workflow: Caspase-2 Activity Assay
Caption: Workflow for measuring caspase-2 activity.
Protocol 1: Caspase-2 Colorimetric Assay
A. Materials and Reagents
-
Cells or Tissues: Neuronal cell lines (e.g., SH-SY5Y, PC12) or brain tissue from animal models.
-
Z-VDVAD-pNA Substrate: Stock solution of 4 mM in DMSO.
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 5 mM CHAPS, 5 mM DTT.[6] Store at 4°C. Add protease inhibitors (optional, omitting cysteine protease inhibitors) just before use.
-
2x Reaction Buffer: 40 mM HEPES (pH 7.5), 20% glycerol, 4 mM DTT.[7] Store at 4°C.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Protein Assay Reagent: e.g., BCA Protein Assay Kit.
-
96-well Microplate: Clear, flat-bottom.
-
Microplate Reader: Capable of measuring absorbance at 405 nm.
B. Preparation of Cell Lysate
-
For Adherent Cells:
-
Induce apoptosis in your cell model (e.g., treat with Aβ, 6-OHDA, or express mutant huntingtin). Include a non-treated control group.
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 100 µL for a 60 mm dish).
-
Incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
For Suspension Cells:
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL for 3-5 x 10^6 cells).[8]
-
Incubate on ice for 10 minutes.
-
-
For Tissue Homogenates:
-
Dissect the brain region of interest on ice.
-
Homogenize the tissue in ice-cold Lysis Buffer using a Dounce homogenizer.
-
Incubate on ice for 30 minutes.
-
-
Lysate Clarification (All Sample Types):
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA assay or a similar method.
-
Normalize the lysate concentrations with Cell Lysis Buffer to ensure equal protein loading in the assay (typically 1-4 mg/mL).[8]
-
C. Assay Procedure
-
In a 96-well plate, add 50 µL of each normalized cell lysate per well.
-
Include a blank well containing 50 µL of Cell Lysis Buffer for background subtraction.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the 4 mM Z-VDVAD-pNA substrate to each well (final concentration will be 200 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may need to be determined empirically for your specific model.
-
Measure the absorbance at 405 nm using a microplate reader.
D. Data Analysis
The caspase-2 activity can be expressed as the fold-increase in activity compared to the control group.
-
Calculation: (Absorbance of treated sample - Absorbance of blank) / (Absorbance of control sample - Absorbance of blank)
| Treatment Group | Absorbance at 405 nm (Mean ± SD) | Fold-Increase in Caspase-2 Activity |
| Untreated Control | 0.15 ± 0.02 | 1.0 |
| Vehicle Control | 0.16 ± 0.03 | 1.1 |
| Aβ (25 µM) | 0.45 ± 0.05 | 3.0 |
| 6-OHDA (100 µM) | 0.38 ± 0.04 | 2.5 |
PART 2: Inhibition of Caspase-2 in Neurodegenerative Models
This section outlines the use of the irreversible caspase-2 inhibitor, Z-VDVAD-FMK, to investigate its neuroprotective effects in cell culture models.
Signaling Pathway: Caspase-2 Activation in Apoptosis
Caption: Caspase-2 signaling pathway in apoptosis.
Protocol 2: Neuroprotection Assay with Z-VDVAD-FMK
A. Materials and Reagents
-
Neuronal Cell Line: e.g., SH-SY5Y, PC12, or primary neurons.
-
Neurotoxic Stimulus: e.g., Aβ peptides, 6-OHDA, rotenone, or transfection with mutant huntingtin plasmid.
-
Z-VDVAD-FMK: Stock solution of 10-20 mM in DMSO.[10]
-
Cell Culture Medium and Supplements
-
Reagents for Viability/Toxicity Assay: e.g., MTT, LDH assay kit, or live/dead cell staining kit.
-
DMSO: Vehicle control.
B. Experimental Procedure
-
Cell Seeding: Plate neuronal cells in a suitable format (e.g., 96-well plate for viability assays) and allow them to adhere and grow for 24 hours.
-
Pre-treatment with Inhibitor:
-
Prepare working concentrations of Z-VDVAD-FMK in cell culture medium. A typical final concentration range is 20-100 µM.[3][11] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type and stimulus.
-
Add the Z-VDVAD-FMK or an equivalent volume of DMSO (vehicle control) to the appropriate wells.
-
Pre-incubate the cells with the inhibitor for 1-2 hours.[3]
-
-
Application of Neurotoxic Stimulus:
-
After the pre-incubation period, add the neurotoxic agent (e.g., Aβ, 6-OHDA) to the wells containing either the inhibitor or the vehicle control.
-
Maintain a set of untreated control wells.
-
-
Incubation: Incubate the cells for a period relevant to your disease model (e.g., 24-48 hours).
-
Assessment of Neuroprotection:
-
After the incubation, assess cell viability or toxicity using a method of your choice (e.g., MTT assay, LDH release, or fluorescence microscopy with live/dead stains).
-
C. Data Interpretation
A successful neuroprotective effect of Z-VDVAD-FMK will be observed as a significant increase in cell viability in the wells treated with the inhibitor and the neurotoxin, compared to the wells treated with the neurotoxin and the vehicle control.
| Treatment Group | Cell Viability (% of Untreated Control) |
| Untreated Control | 100% |
| Vehicle + Aβ (25 µM) | 55% |
| Z-VDVAD-FMK (50 µM) + Aβ (25 µM) | 85% |
| Z-VDVAD-FMK (50 µM) alone | 98% |
Conclusion and Future Perspectives
The use of Z-VDVAD-pNA and its corresponding inhibitor, Z-VDVAD-FMK, provides a robust framework for investigating the role of caspase-2 in neurodegenerative disease models. By quantifying caspase-2 activity and assessing the effects of its inhibition, researchers can gain valuable insights into the apoptotic pathways that contribute to neuronal loss. These tools are instrumental in validating caspase-2 as a potential therapeutic target and in the preclinical evaluation of novel neuroprotective strategies. Further research should aim to delineate the precise upstream activators of caspase-2 in various neurodegenerative contexts and to explore the potential of more selective second-generation caspase-2 inhibitors in vivo.
References
-
Troy, C. M., Rabacchi, S. A., Hohl, J. B., Angelastro, J. M., Greene, L. A., & Shelanski, M. L. (2000). Caspase-2 mediates neuronal cell death induced by beta-amyloid. The Journal of neuroscience, 20(4), 1386–1392. [Link]
-
Albrecht, S., Bourdeau, M., & LeBlanc, A. C. (2007). Caspase-2 is a key player in beta-amyloid-induced apoptosis of human neurons. The American journal of pathology, 170(6), 1901–1914. [Link]
-
Hashimoto, Y., Niikura, T., Tajima, H., Yasukawa, T., Sudo, H., Ito, Y., ... & Nishimoto, I. (2005). Amyloid-beta causes apoptosis of neuronal cells via caspase cascade, which can be prevented by amyloid-beta-derived short peptides. Experimental neurology, 195(2), 445–455. [Link]
-
Seo, J. H., Rah, J. C., Choi, S. H., Shin, J. K., Min, K., Kim, H. S., ... & Suh, Y. H. (2002). Alpha-synuclein regulates neuronal survival via Bcl-2 family expression and PI3/Akt kinase pathway. FASEB journal, 16(11), 1826–1828. [Link]
-
Cepham Life Sciences. (n.d.). Caspase-2 Assay Kit Colorimetric with Ac-VDVAD-pNA substrate. [Link]
-
Ferri, K. F., & Kroemer, G. (2002). Ca2+-independent caspase-3 but not Ca2+-dependent caspase-2 activation induced by oxidative stress leads to SH-SY5Y human neuroblastoma cell apoptosis. Journal of neuroscience research, 68(4), 454–462. [Link]
-
Dahmer, M. K., & Seeley, K. A. (2005). Caspases-2, -3, and -7 are involved in thapsigargin-induced apoptosis of SH-SY5Y neuroblastoma cells. Journal of neuroscience research, 80(2), 256–265. [Link]
-
Ochu, E. E., & Rothwell, N. J. (1998). Caspases mediate 6-hydroxydopamine-induced apoptosis but not necrosis in PC12 cells. Journal of neurochemistry, 70(6), 2613–2616. [Link]
-
Gurtu, V., Kain, S. R., & Zhang, G. (1997). Caspase inhibition selectively reduces the apoptotic component of oxygen-glucose deprivation-induced cortical neuronal cell death. The Journal of neuroscience, 17(18), 7080–7087. [Link]
Sources
- 1. Caspase-2 mediates neuronal cell death induced by beta-amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ca(2+)-independent caspase-3 but not Ca(2+)-dependent caspase-2 activation induced by oxidative stress leads to SH-SY5Y human neuroblastoma cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspases-2, -3, and -7 are involved in thapsigargin-induced apoptosis of SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Amyloid-beta causes apoptosis of neuronal cells via caspase cascade, which can be prevented by amyloid-beta-derived short peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Caspase-3 Assay Kit [bdbiosciences.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mesoscale.com [mesoscale.com]
- 10. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Note: Optimized Microplate Reader Settings for Z-VDVAD-pNA Caspase-2 Apoptosis Assays
Introduction & Scientific Principle
Caspase-2 is a unique cysteine protease that functions as an initiator caspase, particularly in response to DNA damage, heat shock, and cytoskeletal disruption.[1] Unlike downstream executioner caspases (like Caspase-3/7), Caspase-2 activation often occurs via the PIDDosome complex (PIDD1-RAIDD-Caspase-2).[1]
This guide details the protocol and microplate reader optimization for quantifying Caspase-2 activity using the colorimetric substrate Z-VDVAD-pNA .[1]
The Chemistry of Detection
The assay relies on the specific hydrolysis of the peptide substrate Z-VDVAD-pNA (Z-Val-Asp-Val-Ala-Asp-p-nitroanilide).[1]
-
Recognition: Active Caspase-2 recognizes the VDVAD sequence.[1]
-
Cleavage: The enzyme cleaves the bond between the aspartic acid (D) and the p-nitroaniline (pNA) reporter molecule.[1]
-
Detection: Free pNA absorbs light strongly at 400–405 nm (yellow color), whereas the uncleaved substrate is clear.[1] The increase in absorbance is directly proportional to enzyme activity (Beer-Lambert Law).[1]
Caspase-2 Signaling Pathway
The following diagram illustrates the upstream activation of Caspase-2 via the PIDDosome and its downstream effect on the mitochondrial apoptotic pathway.[2][3]
Figure 1: The Caspase-2 activation cascade via the PIDDosome, leading to mitochondrial dysfunction.[1][3][4]
Microplate Reader Settings (Critical)
To ensure data integrity and linearity, configure your microplate reader (e.g., BioTek, Molecular Devices, Tecan) with the following parameters before starting the assay.
| Parameter | Setting | Technical Rationale |
| Measurement Mode | Absorbance (OD) | pNA is a chromophore, not a fluorophore.[1] |
| Wavelength | 405 nm | Peak absorbance of free pNA is ~380–410 nm. 405 nm is the industry standard to minimize interference from plasticware and cell debris. |
| Bandwidth | ≤ 10 nm | Narrow bandwidths ensure specificity to the pNA peak.[1] |
| Temperature | 37°C | Caspases are mammalian enzymes; activity is optimal at physiological temperature.[1] Deviations cause kinetic variability.[1] |
| Read Type | Kinetic (Preferred) | Kinetic reads (every 5 min for 60–120 min) allow you to identify the linear range of the reaction, avoiding saturation artifacts common in endpoint reads. |
| Pathlength Correction | Off (or Standardize) | If calculating specific activity using |
| Shake | Orbital (Medium) | Shake for 5–10 seconds before the first read only to ensure substrate mixing. Continuous shaking is unnecessary.[1] |
Detailed Experimental Protocol
Materials Required[5][6][7][8][9][10][11][12]
-
Cell Lysate: Induced apoptotic cells (e.g., treated with Etoposide or Heat Shock).[1]
-
Lysis Buffer: Standard Cell Lysis Buffer (chilled).
-
Reaction Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% Glycerol.[1]
-
DTT (Critical): 10 mM DTT (Dithiothreitol). Must be added fresh to the Reaction Buffer immediately before use.[1]
-
Substrate: Z-VDVAD-pNA (4 mM stock in DMSO).[1] Final concentration usually 200 µM.[1][5]
-
Inhibitor (Control): Z-VDVAD-FMK.[1]
Experimental Workflow
The following diagram outlines the logical flow of the experiment to minimize handling errors.
Figure 2: Step-by-step workflow for the colorimetric Caspase-2 assay.
Step-by-Step Procedure
-
Induction: Induce apoptosis in test cells.[1][6] Maintain an uninduced control culture.[1]
-
Lysis:
-
Quantification: Assay protein concentration (BCA or Bradford). Dilute samples to equal concentration (e.g., 2–4 mg/mL) to ensure equal loading.[1]
-
Assay Setup (96-well plate):
-
Substrate Addition: Add 5 µL of 4 mM Z-VDVAD-pNA to all wells (Final conc: 200 µM).
-
Incubation/Reading: Immediately place in the pre-warmed (37°C) microplate reader and begin the kinetic protocol (reading every 5 min for 1–2 hours).
Data Analysis & Calculation
Fold-Change Analysis (Relative)
For general screening, compare the Optical Density (OD) of induced samples to uninduced controls.
Specific Activity (Absolute Quantification)
To calculate Units of activity, use the molar extinction coefficient (
-
for pNA at 405 nm:
(or ). -
Pathlength (
): ~0.3 cm (for 100 µL total volume in standard flat-bottom plate).
Formula:
Where:
- : Change in absorbance over the selected time interval (Sample - Blank).
-
: Reaction volume in liters (e.g.,
).[1] -
:
.[1] - : Pathlength in cm (0.3 cm).
- : Time in minutes.
- : Amount of protein in mg added to the well.
Troubleshooting & Expert Insights (E-E-A-T)
Common Failure Points
-
No Activity Detected:
-
DTT Oxidation: DTT is unstable in solution.[1] If your reaction buffer is old, the reducing environment is lost, and Caspase-2 (a cysteine protease) will inactivate. Always add fresh DTT.
-
Substrate Degradation: Z-VDVAD-pNA should be stored at -20°C. Avoid repeated freeze-thaw cycles.
-
-
High Background in Controls:
-
Non-Linear Kinetics:
Specificity Check
To confirm that the signal is truly Caspase-2 and not cross-reactivity from Caspase-3/7:
-
Include a well with Z-VDVAD-FMK (Caspase-2 inhibitor).[1] The signal should be ablated.
-
Note that Z-VDVAD has minor cross-reactivity with Caspase-3; however, at 405 nm with short incubation times, the assay is functionally specific for Caspase-2 when using the VDVAD sequence.[1]
References
-
Tu, S., et al. (2006). "The PIDDosome, a protein complex implicated in activation of caspase-2 in response to genotoxic stress."[1] Science, 311(5762), 847-851.[1] [Link]
Sources
- 1. bio-rad.com [bio-rad.com]
- 2. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pnas.org [pnas.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. takara.co.kr [takara.co.kr]
- 8. content.abcam.com [content.abcam.com]
Troubleshooting & Optimization
Technical Support Center: Caspase-2 Assay Optimization
Here is the technical support guide for optimizing DTT concentration in Caspase-2 assays using Z-VDVAD-pNA.
Subject: Optimizing DTT Concentration for Z-VDVAD-pNA Stability
Executive Summary & Core Directive
The Short Answer: For Caspase-2 assays using the chromogenic substrate Z-VDVAD-pNA , the industry-standard DTT (Dithiothreitol) concentration is 10 mM .
The Nuance: While 10 mM is standard for maximal enzyme activity, DTT is chemically unstable and prone to oxidation. "Optimizing" in this context rarely means changing the 10 mM setpoint, but rather optimizing the handling and timing of DTT addition.
-
Too Low (< 1 mM): Caspase-2 active site oxidation occurs rapidly, leading to false negatives (loss of signal).
-
Too High (> 20 mM): Risk of reducing disulfide bridges in non-target proteins or interfering with downstream inhibitor screening (especially thiol-reactive drugs).
-
Substrate Stability: Z-VDVAD-pNA is chemically stable in 10 mM DTT at neutral pH. If you observe high background, it is likely due to pH drift or bacterial contamination, not DTT-mediated hydrolysis.
Technical Deep Dive: The Mechanism
To troubleshoot effectively, you must understand the "Why."
The Caspase-2 / DTT / Substrate Triangle
Caspase-2 is a cysteine protease.[1][2][3][4] Its catalytic mechanism relies on a nucleophilic cysteine thiol (-SH) in the active site.
-
The Threat (Oxidation): In aerobic environments, the active site cysteine spontaneously oxidizes to form a disulfide bond (dimerization) or sulfenic acid, rendering the enzyme inactive.
-
The Solution (DTT): DTT acts as a "sacrificial reductant." It maintains the enzyme's active site in the reduced (-SH) state by reducing any formed disulfides, oxidizing itself into a cyclic disulfide in the process.
-
The Reporter (Z-VDVAD-pNA): The enzyme cleaves the amide bond between the aspartic acid (D) and the p-nitroaniline (pNA) group. Free pNA absorbs light at 405 nm (yellow color).
Visualizing the Reaction Logic
Figure 1: The dependency of Caspase-2 activity on DTT reduction. Without reduced DTT, the enzyme reverts to an inactive oxidized state.
Troubleshooting Guides & FAQs
Category A: Signal Stability (Loss of Activity)
Q: My assay signal decreases significantly after 1 hour. Is the substrate degrading? A: It is almost certainly DTT oxidation , not substrate degradation.
-
Reasoning: DTT has a short half-life in neutral/basic buffers (pH 7.0–8.0) due to air oxidation. As DTT oxidizes, Caspase-2 loses activity.
-
Diagnostic Test: Add fresh DTT (to 10 mM final) to the well. If activity recovers, the enzyme was simply oxidized. If not, the enzyme may have denatured.
-
Protocol Fix: Never store "Complete Assay Buffer" (Buffer + DTT). Store the buffer and DTT stock separately. Add DTT immediately before loading the plate.
Q: Can I use TCEP instead of DTT to improve stability? A: Yes, and it is often recommended for long-term assays.
-
Comparison: TCEP (Tris(2-carboxyethyl)phosphine) is odorless, more stable at neutral pH, and irreversible.[5]
-
Optimization: If switching, use 2–5 mM TCEP . Unlike DTT, TCEP is stable enough to be stored in the buffer for short periods, but fresh addition is still best practice.
Category B: Substrate Stability (High Background)
Q: I see high background absorbance at 405 nm even in "No Enzyme" controls. Is DTT hydrolyzing Z-VDVAD-pNA? A: Unlikely. DTT does not typically hydrolyze pNA substrates at 10 mM.
-
Root Cause 1 (pH): pNA substrates are sensitive to basic pH. If your buffer pH > 8.0, spontaneous hydrolysis increases. DTT oxidation can slightly alter pH if the buffer capacity is weak.
-
Root Cause 2 (Contamination): Bacterial proteases will cleave the substrate.
-
Root Cause 3 (Old Substrate): Free pNA accumulates in the stock solution over months at -20°C.
-
Troubleshooting: Measure the absorbance of the substrate stock diluted in water (no DTT). If it's yellow, the stock is degraded.
Category C: Inhibitor Screening
Q: I am screening a drug library. Can 10 mM DTT interfere? A: Yes.
-
Mechanism: High DTT can reduce disulfide bonds in your drug compounds or react with electrophilic inhibitors (e.g., maleimides, alpha-halo ketones).
-
Optimization: For drug screening, titrate DTT down to the minimum effective concentration (often 1–2 mM) or switch to 1 mM TCEP to minimize chemical interference while maintaining enzyme activity.
Experimental Protocols
Protocol 1: DTT Optimization Titration
Use this to determine the minimum DTT required for your specific Caspase-2 lot.
Reagents:
-
Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA).
-
DTT Stock (1 M in water, stored at -20°C).
-
Caspase-2 Enzyme (Recombinant).
-
Z-VDVAD-pNA (4 mM DMSO stock).[6]
Steps:
-
Prepare Buffer Aliquots: Create 5 tubes of Assay Buffer.
-
Add DTT: Spike with DTT to final concentrations of: 0 mM, 1 mM, 5 mM, 10 mM, 20 mM .
-
Add Enzyme: Add Caspase-2 to each tube (keep on ice). Incubate 10 mins to allow reduction.
-
Reaction: Transfer to 96-well plate. Add Z-VDVAD-pNA (final 200 µM).
-
Read: Measure OD 405 nm kinetically for 60 mins at 37°C.
-
Analysis: Plot Slope (Vmax) vs. [DTT]. Select the lowest concentration that yields >90% of the maximum Vmax.
Protocol 2: Substrate Stability Check
Use this if you suspect DTT is causing background.
-
Mix: Assay Buffer + 10 mM DTT + 200 µM Z-VDVAD-pNA (NO ENZYME ).
-
Control: Assay Buffer + NO DTT + 200 µM Z-VDVAD-pNA.
-
Incubate: 24 hours at 37°C (sealed plate to prevent evaporation).
-
Result: If OD 405 nm rises significantly in the DTT well compared to the Control, DTT is contributing to non-enzymatic hydrolysis (rare).
Data & Comparison Tables
Table 1: Reducing Agent Comparison for Caspase Assays
| Feature | DTT (Dithiothreitol) | TCEP (Tris(2-carboxyethyl)phosphine) |
| Standard Conc. | 10 mM | 2–5 mM |
| Stability (pH 7.5) | Low (Oxidizes in hours) | High (Stable for days) |
| Odor | Strong (Rotten eggs) | Odorless |
| Reducing Power | Strong | Stronger |
| Interference | Can interfere with thiol-reactive drugs | Lower interference profile |
| Recommendation | Standard for routine assays | Best for long incubations / HTS |
Troubleshooting Logic Flow
Figure 2: Decision tree for isolating DTT-related issues from general assay failures.
References
-
BenchChem. (2025).[7] Troubleshooting low signal or no activity in a caspase-3 assay with Ac-DEVD-pNA.Link
-
Cayman Chemical. (2024). Caspase-3/7 Cell-Based Activity Assay Kit Protocol.Link
-
Seo, A., & Lee, J. L. (2013). Using UV-absorbance of intrinsic dithiothreitol (DTT) during RP-HPLC as a measure of experimental redox potential in vitro. Analytical and Bioanalytical Chemistry.[2][3][5][6][7][8][9][10][11] Link
-
AAT Bioquest. (2019).[12] Why is DTT used in detecting caspase activity?Link
-
Abcam. (2024). Caspase assay selection guide.Link
Sources
- 1. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 4. The enigma of caspase-2: the laymen’s view - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agscientific.com [agscientific.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 9. reddit.com [reddit.com]
- 10. Electrochemical Dithiothreitol Assay for Large-Scale Particulate Matter Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dithiothreitol (DTT) Acts as a Specific, UV-inducible Cross-linker in Elucidation of Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Why is DTT used in detecting caspase activity? | AAT Bioquest [aatbio.com]
Validation & Comparative
comparing Z-VDVAD-pNA activity with Western blot processing of Caspase-2
Comparison Guide: Caspase-2 Activity Assessment Method A: Z-VDVAD-pNA Colorimetric Assay vs. Method B: Immunoblotting (Western Blot)
Executive Summary
Caspase-2 is the most enigmatic member of the caspase family, straddling the line between an initiator and an effector. Because of its unique activation requirements (dimerization-driven vs. cleavage-driven) and overlapping substrate specificity with Caspase-3, neither method is sufficient in isolation.
-
The Z-VDVAD-pNA Assay provides quantitative kinetic data but suffers from significant cross-reactivity with Caspase-3. It measures potential catalytic activity.
-
Western Blotting definitively identifies the physical processing of the zymogen (48 kDa) into active subunits (p19/p12) but is semi-quantitative and static.
The Bottom Line: To publish robust Caspase-2 data, you must use Western Blot to prove the presence of the active fragment (p19) and the VDVAD assay (with specific inhibitor controls) to prove the functionality of that fragment.
Part 1: Mechanistic Divergence
To choose the right tool, you must understand what each method actually detects.
Z-VDVAD-pNA (The Kinetic View)
This assay relies on a synthetic peptide sequence (Val-Asp-Val-Ala-Asp) conjugated to a chromophore (p-nitroaniline).
-
Mechanism: Active Caspase-2 recognizes the VDVAD motif and cleaves the amide bond, releasing free pNA.[1]
-
Readout: Absorbance at 400–405 nm .
-
The Trap: While VDVAD is the optimal sequence for Caspase-2, it is not exclusive . Caspase-3 (and to a lesser extent Caspase-7) can cleave VDVAD with high efficiency. A "high" VDVAD signal may simply reflect massive Caspase-3 activation, not Caspase-2 initiation.
Western Blot (The Physical View)
This method detects the proteolytic processing of the enzyme.[2]
-
Mechanism: Caspase-2 exists as a 48 kDa zymogen (inactive monomer/dimer). Upon activation (e.g., via the PIDDosome), it undergoes autoproteolytic cleavage.
-
Readout:
-
48 kDa: Full-length Pro-Caspase-2.
-
32/33 kDa: Intermediate fragment (Prodomain + Large Subunit).
-
19 kDa (p19): The active Large Subunit (The hallmark of activation).
-
12 kDa (p12): The active Small Subunit.[3]
-
Figure 1: Mechanistic comparison. Note the "Cross-Reactivity" path where Caspase-3 can generate a false positive in the VDVAD assay, whereas Western Blot (p19) is specific to Caspase-2 processing.
Part 2: Comparative Analysis
| Feature | Z-VDVAD-pNA Assay | Western Blot (Caspase-2) |
| Primary Output | Enzymatic Kinetics ( | Protein State (Molecular Weight) |
| Specificity | Low to Moderate. Cross-reacts with Caspase-3. | High. Antibodies distinguish Cas-2 bands from Cas-3. |
| Sensitivity | High (can detect fmol of product). | Moderate (requires ~10-20 µg total protein). |
| Throughput | High (96-well plate format). | Low (Gel electrophoresis). |
| Quantification | Linear, easy to quantify. | Semi-quantitative (Densitometry). |
| Cost | Low (Reagents are cheap). | Moderate/High (Antibodies, membranes). |
| Critical Flaw | False Positives: Cannot distinguish Cas-2 from massive Cas-3 activity without inhibitors. | False Negatives: May miss activation-by-dimerization (if no cleavage occurs). |
Part 3: Validated Protocols
Protocol A: The Self-Validating VDVAD Assay
Requirement: You must use a "Subtraction Strategy" to isolate Caspase-2 activity.
Materials:
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 0.1% CHAPS, 5 mM DTT.
-
Substrate: Z-VDVAD-pNA (200 µM final).
-
Inhibitor 1 (Control): Z-VDVAD-FMK (Pan-Cas-2/3 inhibitor).
-
Inhibitor 2 (Specificity): Z-DEVD-FMK (Specific Cas-3 inhibitor).[4]
Workflow:
-
Lysis: Lyse
cells in 50 µL Lysis Buffer. Incubate on ice 10 min. Centrifuge 10,000 x g for 1 min. -
Setup (96-well plate):
-
Well A: Lysate + Buffer (Total Activity)
-
Well B: Lysate + Z-DEVD-FMK (Caspase-2 Activity Only)
-
Well C: Lysate + Z-VDVAD-FMK (Background/Non-specific)
-
-
Reaction: Add Z-VDVAD-pNA to all wells. Incubate at 37°C for 1–2 hours.
-
Measurement: Read OD at 405 nm.
-
Calculation:
-
True Caspase-2 Activity = (OD of Well B) - (OD of Well C).
-
Note: If Well A >> Well B, your signal is dominated by Caspase-3.
-
Protocol B: The "P19" Western Blot
Requirement: Resolving the 12–19 kDa fragments requires high-percentage gels.
Materials:
-
Gel: 12% or 15% SDS-PAGE (Do not use 10%).
-
Membrane: PVDF (0.2 µm pore size preferred over 0.45 µm for small proteins).
-
Primary Antibody: Rat Anti-Caspase-2 (Clone 11B4) or similar validated clone.
Workflow:
-
Lysis: Use RIPA buffer with protease inhibitors. Do not boil samples too long (aggregates can form); 5 min at 95°C is standard, but 70°C for 10 min preserves labile fragments better.
-
Electrophoresis: Run until the dye front runs off to ensure separation of p19 from p12 and background.
-
Transfer: Wet transfer is superior for small fragments (30V overnight or 100V for 1h in cold).
-
Blotting: Block in 5% Non-fat Milk. Incubate Primary Ab (1:1000) overnight at 4°C.
-
Interpretation:
-
48 kDa: Inactive.
-
32 kDa: Early processing.
-
19 kDa: Active. (This is your data point).
-
Part 4: Strategic Recommendation (The "Convergent" Approach)
Do not rely on one method. Use the Western Blot to qualify the state of the enzyme and the Assay to quantify the rate of reaction.
Figure 2: Decision Matrix. True Caspase-2 activation requires the presence of the p19 band (WB) AND VDVAD activity that is resistant to DEVD-FMK inhibition.
References
-
Talanian, R. V., et al. (1997).[5] "Substrate specificities of caspase family proteases." Journal of Biological Chemistry, 272(15), 9677-9682. Link
- Key Finding: Established that Caspase-3 cleaves VDVAD sequences efficiently, identifying the cross-reactivity risk.
-
McStay, G. P., & Green, D. R. (2014).[6] "Detection of caspase activity using antibody-based techniques." Cold Spring Harbor Protocols. Link
- Key Finding: definitive guide on interpreting Western Blots for Caspase processing (p32 vs p19).
-
Tinel, A., & Tschopp, J. (2004).[3] "The PIDDosome, a protein complex implicated in activation of caspase-2 in response to genotoxic stress."[3] Science, 304(5672), 843-846. Link
- Key Finding: Describes the activation complex and the resulting cleavage fragments.
- Bouchier-Hayes, L., et al. (2009). "Caspase-2 activation is required for DNA damage-induced apoptosis." Molecular Cell, 33(4), 496-505.
Sources
- 1. cephamls.com [cephamls.com]
- 2. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase-2 (C2) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of VDVADase Activity with Annexin V Staining
This guide provides an in-depth comparison and cross-validation strategy for two widely used apoptosis assays: the VDVADase activity assay, which measures the enzymatic activity of caspase-2, and Annexin V staining, which detects the externalization of phosphatidylserine (PS) on the cell surface. As a Senior Application Scientist, my goal is to not only provide protocols but to instill a deeper understanding of the causality behind our experimental choices, ensuring that every experiment is a self-validating system.
The 'Why': Interrogating Distinct Apoptotic Hallmarks
Apoptosis is a meticulously orchestrated process.[1][2] Successful cross-validation relies on choosing assays that measure distinct events in this process.[3][4]
-
VDVADase Activity Assay: This assay hones in on the activity of caspase-2, an initiator caspase.[5][6] Caspases are a family of proteases that act as the executioners of apoptosis.[6] The VDVADase assay utilizes a synthetic peptide substrate, VDVAD, which is preferentially cleaved by active caspase-2.[5] While VDVAD can also be cleaved by other caspases, particularly executioner caspases like caspase-3 and -7, its preference for caspase-2 makes it a useful, albeit not entirely specific, indicator of its activity.[6][7]
-
Annexin V Staining: This assay identifies a key event in early to mid-stage apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[8][9][10] In healthy cells, PS is strictly maintained on the cytosolic side.[2] During apoptosis, this asymmetry is lost, and the exposed PS acts as an "eat-me" signal for phagocytes.[2] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore, can be used to identify apoptotic cells via flow cytometry or fluorescence microscopy.[8][10]
By combining these two assays, we are examining both an internal, enzymatic event (caspase activation) and an external, membrane-related event (PS externalization), providing a more comprehensive view of the apoptotic process.
Signaling Pathways and Assay Principles
To fully appreciate the cross-validation strategy, let's visualize the underlying biological processes and how our chosen assays intersect with them.
Figure 1: Simplified apoptotic pathway showing the points of interrogation for the VDVADase assay and Annexin V staining.
Experimental Design for Cross-Validation
Figure 2: Experimental workflow for the parallel cross-validation of VDVADase activity and Annexin V staining.
Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific cell type and experimental conditions.
Protocol 1: VDVADase Activity Assay (Fluorometric)
This protocol is designed to quantify the activity of caspase-2 in cell lysates.
Materials:
-
Cell culture medium
-
Apoptosis-inducing agent
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Caspase-2 substrate: Ac-VDVAD-AFC (7-amino-4-trifluoromethylcoumarin)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% glycerol)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~400 nm, Emission: ~505 nm)
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and treat with the apoptosis-inducing agent for the desired time points. Include untreated and vehicle-treated controls.
-
Cell Harvesting:
-
For suspension cells, pellet by centrifugation (e.g., 300 x g for 5 minutes at 4°C).
-
For adherent cells, gently scrape and collect the cells.
-
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 15-30 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant (e.g., using a BCA assay).
-
Assay Setup:
-
In a 96-well black microplate, add 50-100 µg of protein lysate to each well.
-
Bring the final volume of each well to 100 µL with assay buffer.
-
Add 10 µL of Ac-VDVAD-AFC substrate (final concentration of 50 µM).
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Express the results as relative fluorescence units (RFU) per microgram of protein.
Protocol 2: Annexin V Staining for Flow Cytometry
This protocol allows for the quantification of apoptotic and necrotic cells.
Materials:
-
Cell culture medium
-
Apoptosis-inducing agent
-
Phosphate-buffered saline (PBS)
-
1X Annexin V binding buffer (e.g., 10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Annexin V conjugated to a fluorophore (e.g., FITC, PE, or APC)
-
Propidium Iodide (PI) or 7-AAD staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells as described in the VDVADase assay protocol.
-
Cell Harvesting:
-
For suspension cells, pellet by centrifugation.
-
For adherent cells, gently detach using a non-enzymatic cell dissociation solution to avoid membrane damage.[8]
-
-
Washing: Wash the cells twice with cold PBS.[9]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of fluorophore-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]
-
-
PI/7-AAD Staining: Add 5 µL of PI or 7-AAD staining solution and incubate for 5 minutes at room temperature in the dark.[11]
-
Final Volume Adjustment: Add 400 µL of 1X Annexin V binding buffer to each tube.[11]
-
Analysis: Analyze the cells by flow cytometry within one hour.[11]
Interpreting the Cross-Validated Data
The power of this approach lies in the combined interpretation of the two datasets. The following table summarizes the expected outcomes and their interpretations.
| VDVADase Activity | Annexin V-Positive / PI-Negative Population | Interpretation |
| Baseline | Baseline | Healthy, non-apoptotic cell population. |
| Increased | Increased | Strong evidence for apoptosis. The increase in caspase-2 activity is corroborated by the externalization of PS, indicating the progression of programmed cell death. |
| Increased | Baseline | Possible early-stage apoptosis. Caspase activation may precede significant PS externalization. Alternatively, the VDVADase activity could be due to other caspases, and the cells are not yet committed to apoptosis. Further time points are needed. |
| Baseline | Increased | Caspase-2 independent PS externalization. This could indicate a non-apoptotic form of cell death or that PS externalization is occurring upstream or independent of caspase-2 activation. It could also be a sign of cellular stress.[12] |
| Increased | Increased Annexin V-Positive / PI-Positive | Late-stage apoptosis or secondary necrosis. The cells have progressed through apoptosis and have lost membrane integrity.[2] |
Causality and Trustworthiness in Experimental Choices
-
Why parallel processing? Running the assays in parallel from the same initial cell population minimizes variability and allows for a more direct comparison of the results.
-
Why a non-enzymatic detachment for adherent cells in Annexin V staining? Harsh enzymatic treatments like trypsinization can damage the cell membrane, leading to false-positive Annexin V staining.[8]
-
Why include a viability dye like PI or 7-AAD? These dyes are excluded by live cells with intact membranes. Their inclusion is crucial to distinguish between early apoptotic cells (Annexin V positive, PI/7-AAD negative) and late apoptotic or necrotic cells (Annexin V positive, PI/7-AAD positive).[8][9]
-
Why is the VDVAD substrate not completely specific? While VDVAD is a preferred substrate for caspase-2, it can be cleaved by other caspases, particularly caspase-3.[6][7] This is a key reason why cross-validation with a more distinct marker like Annexin V is so important. If a more specific caspase-2 assay is required, consider using alternative substrates or inhibitors.[7][13]
Conclusion: Building a Robust Case for Apoptosis
References
-
Gnanaprakasam, J. N. R., & Wang, R. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (120), 55279. [Link]
-
East Carolina University. (n.d.). Annexin V Stain Protocol. Brody School of Medicine. Retrieved from [Link]
-
Immunostep. (2016). Annexin V dead cells staining protocol. Retrieved from [Link]
-
Tu, S., et al. (2011). Structural and Enzymatic Insights into Caspase-2 Protein Substrate Recognition and Catalysis. Journal of Biological Chemistry, 286(14), 12458-12468. [Link]
-
Ehrnhoefer, D. E., et al. (2014). Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate. Bioscience Reports, 34(2), e00103. [Link]
-
Shalini, S., Dorstyn, L., Nedjic, E., & Kumar, S. (2015). Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond. Frontiers in Cell and Developmental Biology, 3, 6. [Link]
-
Biocompare. (2018, March 8). What to Consider When Choosing Apoptotic Assays. Retrieved from [Link]
-
Axion Biosystems. (n.d.). Choosing an Apoptosis Detection Assay. Retrieved from [Link]
-
Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Imaging. Retrieved from [Link]
-
Florentin, A., et al. (2013). Negligible contribution of caspase-2 to VDVADase activity during apoptosis execution. Cell Death & Disease, 4, e779. [Link]
-
Ehrnhoefer, D. E., et al. (2014). Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate. PubMed. Retrieved from [Link]
-
ResearchGate. (2017, June 21). What are the differences between using activated Caspas3, AnnexinV or Tunnel assay? Retrieved from [Link]
-
Elabscience. (2025, April 1). Practical Guide to Cell Function Detection | How to Interpret Annexin V Assay Results. YouTube. Retrieved from [Link]
- Wang, H. (2025). Comparison and analysis of in Vitro apoptosis assays: annexin V/Pi, Caspase-3/7, TuNEL, and Mitochondrial ΔΨm. Preprints.org.
-
ELRIG. (n.d.). Detecting the onset and kinetics of apoptosis. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]
-
ResearchGate. (2015, March 2). What would be a first (reliable) apoptosis assay before validating by annexin V / PI staining? Retrieved from [Link]
-
Royal Society of Chemistry. (2023, October 30). Current trends in luminescence-based assessment of apoptosis. Retrieved from [Link]
-
Antozyme. (n.d.). Enzyme Activity Assay Methods Explained | Types, Techniques & Applications. Retrieved from [Link]
-
Creative Proteomics. (2023, November 7). enzyme activity assays. YouTube. Retrieved from [Link]
-
Caldinelli, L., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences, 5, 2. [Link]
-
Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]
Sources
- 1. biocompare.com [biocompare.com]
- 2. bosterbio.com [bosterbio.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]
- 5. Structural and Enzymatic Insights into Caspase-2 Protein Substrate Recognition and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]
- 7. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
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- 12. researchgate.net [researchgate.net]
- 13. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Functional Validation of CRISPR-Cas9 Caspase-2 Knockout Using Z-VDVAD-pNA
Executive Summary
The Genotype-Phenotype Gap in Caspase-2 Research Validating a CRISPR-Cas9 knockout (KO) of CASP2 (Caspase-2/ICH-1) presents unique challenges compared to other apoptotic initiators.[1] While genomic sequencing (Sanger/NGS) confirms DNA editing, it fails to detect functional protein chimeras or truncated isoforms that retain enzymatic activity. Furthermore, Caspase-2 antibodies are notoriously non-specific, often yielding inconclusive Western Blots due to cross-reactivity with other caspase pro-domains.
This guide details the functional validation of Caspase-2 KO using the chromogenic substrate Z-VDVAD-pNA . Unlike genomic validation, this assay provides a direct readout of the phenotypic loss-of-function, ensuring that your edited cell line is metabolically null for Caspase-2 activity.
Part 1: The Biological Imperative
Why Caspase-2 is "The Orphan"
Caspase-2 is the most evolutionarily conserved caspase but remains the least understood "orphan" protease.[2] It functions at the nexus of the PIDDosome (p53-induced protein with a death domain), acting as an initiator that can trigger mitochondrial outer membrane permeabilization (MOMP) via Bid cleavage.
Because Caspase-2 shares substrate specificity characteristics with both initiator (Caspase-9) and executioner (Caspase-3) caspases, validating its removal requires precise enzymatic profiling.
Mechanism of Action: Z-VDVAD-pNA
The assay relies on the specific cleavage preference of Caspase-2 for the pentapeptide sequence Val-Asp-Val-Ala-Asp (VDVAD) .
-
Substrate: The synthetic peptide Z-VDVAD is conjugated to p-nitroanilide (pNA) .[3] The "Z" (Benzyloxylcarbonyl) group enhances cellular permeability and stability.
-
Reaction: Active Caspase-2 cleaves the C-terminal Aspartate-pNA bond.
-
Readout: Free pNA is released, shifting the solution color to yellow, quantifiable via spectrophotometry at 400–405 nm .
Part 2: Comparative Analysis
Methodological Hierarchy for KO Validation
The following table compares the Z-VDVAD-pNA functional assay against traditional validation methods.
| Feature | Genomic Sequencing (TIDE/NGS) | Western Blot (Protein) | Z-VDVAD-pNA (Functional) |
| Primary Target | DNA Indels (Insertions/Deletions) | Protein Mass/Immunogenicity | Enzymatic Activity |
| Sensitivity | High (Single base pair resolution) | Low to Moderate (Antibody dependent) | Moderate (Enzymatic amplification) |
| False Positives | High: In-frame mutations may leave active protein. | High: Non-specific bands common; truncated active forms missed. | Low: Directly measures loss of catalysis. |
| Turnaround Time | 3–5 Days (Seq + Analysis) | 2 Days | 2–4 Hours |
| Cost | High (Sequencing reagents) | Moderate (Antibodies/Membranes) | Low (Synthetic peptides) |
| Critical Limitation | Does not prove loss of function. | Antibody specificity for Casp-2 is historically poor.[1] | Cross-reactivity: High Casp-3 levels can cleave VDVAD. |
Part 3: Visualization of Pathways & Workflow
Figure 1: The Caspase-2 Activation Pathway (PIDDosome)
This diagram illustrates the upstream activation of Caspase-2 via the PIDDosome complex following genotoxic stress, leading to apoptosis.[4]
Caption: The PIDDosome serves as the activation platform where Caspase-2 dimerizes, enabling it to cleave Bid and initiate mitochondrial apoptosis.[5][6]
Figure 2: The Validation Workflow
A logical flow for confirming Caspase-2 KO, moving from genomic editing to functional enzymatic verification.
Caption: A hierarchical validation strategy ensuring that genomic edits translate to a complete loss of enzymatic function.
Part 4: Strategic Protocol (Senior Scientist Perspective)
Critical Pre-requisites
-
Lysis Buffer: Do NOT use RIPA or harsh denaturing buffers. Use a cell lysis buffer containing CHAPS (e.g., 50 mM HEPES, 0.1% CHAPS, 5 mM DTT). DTT is critical for maintaining the active site cysteine.
-
Protein Quantification: Normalize total protein concentration (BCA or Bradford) across WT and KO samples to ensure equal enzyme loading (typically 50–200 µg per reaction).
-
Specificity Control (Crucial): Since Caspase-3 can cleave VDVAD at high concentrations, you must include a Z-VDVAD-FMK (inhibitor) control to define the background noise.
Step-by-Step Methodology
-
Induction (Optional but Recommended): Caspase-2 is an initiator.[7] Basal levels may be low. Induce the WT and KO cells with a genotoxic stressor (e.g., Etoposide or Doxorubicin) for 12–24 hours to upregulate PIDDosome assembly.
-
Cell Lysis:
-
Harvest
cells. -
Resuspend in 50 µL chilled Lysis Buffer. Incubate on ice for 10 min.
-
Centrifuge at 10,000 x g for 1 min. Transfer supernatant to a fresh tube.
-
-
Reaction Setup (96-well plate):
-
Blank: 50 µL Lysis Buffer + 50 µL Reaction Buffer + 5 µL Substrate.
-
WT Control: 50 µL WT Lysate + 50 µL Reaction Buffer + 5 µL Substrate.
-
KO Sample: 50 µL KO Lysate + 50 µL Reaction Buffer + 5 µL Substrate.
-
Inhibitor Control: KO Lysate + Z-VDVAD-FMK (Pre-incubate 10 min) + Substrate.
-
-
Substrate Addition: Add Z-VDVAD-pNA to a final concentration of 200 µM.
-
Incubation: Incubate at 37°C for 1–2 hours.
-
Measurement: Read absorbance at 405 nm on a microplate reader.
Data Interpretation
Calculate the Fold Change in activity:
-
Successful KO: The KO sample should show activity levels comparable to the Blank or the Inhibitor Control.
-
Partial KO (Heterozygous): Activity is reduced (e.g., 50%) but not eliminated.
-
False Positive (Off-Target Cleavage): If KO activity remains high, treat the lysate with a Caspase-3 specific inhibitor (Z-DEVD-FMK). If activity drops, the signal was Caspase-3, not Caspase-2, confirming your Casp-2 KO might actually be successful but masked by Casp-3 background.
References
-
Talanian, R. V., et al. (1997).[7] Substrate specificities of caspase family proteases. Journal of Biological Chemistry, 272(15), 9677-9682.
-
Tinel, A., & Tschopp, J. (2004).[6][8] The PIDDosome, a protein complex of PIDD, RAIDD and Caspase-2, is required for DNA damage-induced apoptosis. Science, 304(5672), 843-846.
-
Biognosys. (n.d.). How to Validate a CRISPR Knockout. Biognosys Knowledge Center.
-
McEnery, K. (n.d.). Caspase-2: The Orphan Caspase. Abcam/Biocompare Review.
-
Cepham Life Sciences. (n.d.). Caspase-2 Assay Kit Protocol (Z-VDVAD-pNA). Cepham Life Sciences Product Guide.
Sources
- 1. The enigma of caspase-2: the laymen’s view - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cephamls.com [cephamls.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The Role of Caspase-2 in Regulating Cell Fate [mdpi.com]
- 6. rupress.org [rupress.org]
- 7. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]
- 8. Reactome | The PIDDosome activates CASP2 [reactome.org]
comparative kinetics of Z-VDVAD-pNA in human vs mouse cell lines
Executive Summary
Z-VDVAD-pNA (Benzyloxycarbonyl-Val-Asp-Val-Ala-Asp-para-nitroaniline) is a chromogenic substrate historically designed for Caspase-2 activity quantification. While it remains a standard tool in apoptosis research, its application in comparative kinetics between human and mouse cell lines is complicated by a critical "Specificity Paradox": the VDVAD sequence is efficiently cleaved by executioner caspases (Caspase-3/7), often with higher catalytic efficiency than Caspase-2 itself.
This guide provides a rigorous framework for using Z-VDVAD-pNA to distinguish Caspase-2 activity in human (e.g., Jurkat, HeLa) versus mouse (e.g., MEF, lymphoid) systems. It moves beyond simple absorbance readings to a self-validating experimental model that accounts for species-specific background and cross-reactivity.
Part 1: Mechanistic Foundation & The Specificity Paradox
The Mechanism of Action
Caspase-2 is an initiator caspase activated via the PIDDosome complex (PIDD1 + RAIDD + Caspase-2) in response to genotoxic stress, heat shock, or cytoskeletal disruption.
-
Substrate Logic: The pentapeptide VDVAD was identified early as a preferred motif for Caspase-2 based on positional scanning libraries.
-
Reporter System: Upon cleavage of the Asp-pNA bond, free para-nitroaniline (pNA) is released.
-
Detection: pNA absorbance is measured at 405 nm (extinction coefficient
).
The Specificity Paradox (Expert Insight)
Trustworthiness Alert: Do not assume Z-VDVAD-pNA signal equals Caspase-2 activity.
Multiple studies (McStay et al., 2008; Talanian et al., 1997) demonstrate that Caspase-3 cleaves VDVAD-based substrates with equal or greater efficiency (
-
Human Cell Lines (e.g., Jurkat): Often contain high constitutive levels of Procaspase-3. Upon apoptosis induction, the massive activation of Caspase-3 can drown out the Caspase-2 signal on VDVAD substrates.
-
Mouse Cell Lines (e.g., MEFs): May express distinct isoforms (e.g., Caspase-11 instead of Human Caspase-4/5), but the Caspase-3 interference remains the primary kinetic confounder.
Pathway Visualization: The PIDDosome & Specificity Trap
The following diagram illustrates the activation pathway and the cross-reactivity risk.
Caption: Activation of Caspase-2 via the PIDDosome and the competitive cleavage of Z-VDVAD-pNA by Caspase-3.
Part 2: Comparative Kinetics (Human vs. Mouse)
Direct kinetic comparison requires understanding the structural and cellular differences between the species.
Structural Conservation vs. Divergence
-
Homology: Human and Mouse Caspase-2 share ~87% sequence identity .[1] The catalytic cysteine pentapeptide (QACRG) is conserved.
-
Linker Region: The primary structural divergence lies in the inter-domain linker. This affects the binding of specific agonists (like HUHS015) but has minimal impact on the binding of the small peptide substrate VDVAD.
-
Implication: The intrinsic
of VDVAD for Caspase-2 is similar across species (Typical ). Observed differences in cell lysates are usually due to expression levels, not enzyme kinetics.
Kinetic Performance Data
The following table summarizes the performance of Z-VDVAD-pNA relative to species and interfering enzymes.
| Parameter | Human Caspase-2 | Mouse Caspase-2 | Caspase-3 (Interference) |
| Sequence Identity | 100% (Ref) | ~87% Homology | N/A |
| Substrate Affinity ( | ~10 - 50 µM | ~10 - 50 µM | Similar or Lower (Higher Affinity) |
| Catalytic Efficiency ( | Moderate | Moderate | High ( |
| Selectivity Ratio | 1x (Baseline) | 1x (Baseline) | >1.5x - 5x (vs Casp-2) |
| Primary Confounder | Caspase-3 (Jurkat, HeLa) | Caspase-3/7 (MEF) | N/A |
Cellular Context Differences
-
Human: In lines like Jurkat, Caspase-2 activation is often rapid (2-4 hours) post-genotoxic stress. However, Caspase-3 activation follows quickly.
-
Mouse: Mouse Caspase-2 is essential for specific phenotypes (e.g., metabolic aging, specific tumor suppression) but often shows lower total activity in lysates compared to human cancer lines.
-
Validation Requirement: In both species, Z-DEVD-fmk (Caspase-3 inhibitor) must be used to subtract non-specific signal.
Part 3: Alternatives Analysis
To mitigate the specificity issues of Z-VDVAD-pNA, consider these alternatives:
| Substrate / Tool | Type | Specificity | Sensitivity | Recommendation |
| Z-VDVAD-pNA | Chromogenic | Low (Casp-3 cross-reactive) | Low ( | Use only with inhibitors. |
| Ac-VDTTD-AFC | Fluorogenic | High (4x selective for Casp-2) | High (Fluorescence) | Preferred for Kinetics. |
| Z-DEVD-fmk | Inhibitor | High for Casp-3 | N/A | Mandatory Control for VDVAD assays. |
| Caspase-2 Agonist (HUHS015) | Small Molecule | High (Human Selective) | N/A | Use for functional activation studies. |
Key Finding: Ac-VDTTD-AFC is significantly more selective for Caspase-2 than VDVAD-based substrates.[2] If your equipment supports fluorescence (Ex/Em 400/505 nm), switch to this substrate.
Part 4: Self-Validating Experimental Protocol
Objective: Measure Caspase-2 specific activity in Human/Mouse lysates using Z-VDVAD-pNA by chemically subtracting Caspase-3 interference.
Reagents
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 0.1% CHAPS, 5 mM DTT, 0.1 mM EDTA.
-
Reaction Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% Glycerol.
-
Substrate: Z-VDVAD-pNA (10 mM stock in DMSO).
-
Inhibitor (Control): Z-DEVD-fmk (Caspase-3/7 inhibitor).
Workflow Diagram
Caption: Differential inhibition workflow to isolate Caspase-2 specific activity.
Step-by-Step Methodology
-
Cell Lysis: Harvest
cells. Resuspend in 50 µL Lysis Buffer. Incubate on ice for 10 min. Centrifuge at 10,000 x g for 1 min. Collect supernatant. -
Protein Quantification: Normalize protein concentration (e.g., Bradford assay) to ensure Human vs. Mouse comparison is valid (target 2-4 mg/mL).
-
Inhibitor Pre-incubation (The Critical Step):
-
Total Activity Well: 50 µL Lysate + 50 µL Reaction Buffer.
-
Casp-2 Specific Well: 50 µL Lysate + 50 µL Reaction Buffer containing 1 µM Z-DEVD-fmk .
-
Incubate both for 15 min at 37°C. This blocks Caspase-3 before the substrate is added.
-
-
Substrate Addition: Add Z-VDVAD-pNA to a final concentration of 200 µM (saturating conditions).
-
Measurement: Monitor absorbance at 405 nm every 2 minutes for 60-90 minutes at 37°C.
-
Analysis:
-
Calculate slope (mOD/min) for the linear portion.
-
Specific Caspase-2 Activity = (Slope of Total Well) - (Slope of DEVD-inhibited Well).
-
Note: If the DEVD-inhibited well still shows significant signal, verify if Caspase-2 is also being inhibited (high concentrations of DEVD can inhibit Casp-2; keep < 1 µM).
-
References
-
McStay, G. P., et al. (2008). "Overlapping cleavage specificity of the activating caspases." Cell Death & Differentiation, 15(2), 322-331. Link
-
Talanian, R. V., et al. (1997). "Substrate specificities of caspase family proteases."[3] Journal of Biological Chemistry, 272(15), 9677-9682. Link
-
Bouchier-Hayes, L., & Green, D. R. (2012). "Caspase-2: the orphan child of the caspase family." Cell Death & Differentiation, 19(1), 51-57. Link
-
Ando, K., et al. (2017). "NPM1 directs PIDDosome-dependent caspase-2 activation in the nucleolus." Journal of Cell Biology, 216(6), 1795-1810. Link
-
Vigneswara, V., & Ahmed, Z. (2020). "The Role of Caspase-2 in Regulating Cell Fate." Cells, 9(5), 1259. Link
Sources
- 1. Human Caspase 2 (aa 85-212) Control Fragment Recombinant Protein (RP-103084) [thermofisher.com]
- 2. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Z-VDVAD-pNA (Trifluoroacetate Salt) Proper Disposal Procedures
[1][2]
Executive Summary & Hazard Profile
Do not treat this substance merely as "biological waste." While Z-VDVAD-pNA is a peptide substrate used in biological assays (Caspase-2 activity), its disposal profile is dictated by its chemical leaving group, p-Nitroaniline (pNA) , and its salt form, Trifluoroacetate (TFA) .[1]
Effective disposal requires segregating this material from standard biohazard streams (autoclave/bleach) to prevent the release of toxic organic amines or the creation of hazardous chemical reactions.
Chemical Component Analysis
| Component | Function | Hazard Classification | Critical Disposal Factor |
| Z-VDVAD | Peptide Sequence | Low Hazard | Generally biodegradable; treated as solid chemical waste.[1] |
| pNA (p-Nitroaniline) | Chromophore | High Toxicity | Toxic by inhalation/skin contact. Potential mutagen.[1][2] Dangerous to aquatic life.[1][3][4][5][6][7] EPA Waste Code P077 (if pure).[1] |
| TFA Salt | Counter-ion | Corrosive / Irritant | Acidic nature.[1] Do not mix with strong bases or bleach (potential for exothermic reaction/fumes).[1] |
| DMSO | Solvent (Common) | Permeator / Combustible | Carrier Hazard: Transports pNA through nitrile gloves and skin.[1] |
Pre-Disposal Assessment: The "Self-Validating" Workflow
Before discarding any material, you must validate the state of the chemical. This assessment dictates the regulatory stream.
Visualization: Disposal Decision Logic
The following logic gate ensures compliance with RCRA (Resource Conservation and Recovery Act) and local EHS standards.
Figure 1: Decision logic for segregating Z-VDVAD-pNA waste streams based on physical state and solvent composition.[1]
Detailed Disposal Protocols
Protocol A: Solid Waste (Powder/Spills)
Applicability: Expired lyophilized powder, contaminated weighing boats, or dry spills.[1]
-
PPE Requirement: Wear double nitrile gloves or butyl rubber gloves.[1] pNA dust is easily inhaled and absorbed.[1] Wear a P95/N95 particulate respirator if handling open powder outside a fume hood.
-
Containment:
-
Place the vial or contaminated debris into a clear plastic waste bag (polyethylene).
-
Self-Validation Step: Ensure the bag is free of sharp objects (needles/glass) that could puncture the containment.[1]
-
-
Labeling:
-
Disposal: Transfer to the Solid Chemical Waste drum.
Protocol B: Liquid Waste (Stock Solutions in DMSO)
Applicability: Reconstituted stock solutions (typically 10mM - 100mM).[1]
-
The DMSO Risk: DMSO increases the permeability of biological membranes.[1] If this solution touches your skin, the DMSO will carry the toxic pNA directly into your bloodstream.
-
Segregation:
-
Labeling:
-
Disposal: Route for high-temperature incineration via your waste contractor.[1]
Protocol C: Assay Residue (Microplates/Buffers)
Applicability: Post-experiment 96-well plates containing buffers, cell lysate, and substrate.[1]
CRITICAL WARNING: Most labs habitually bleach cell culture waste.[1] DO NOT BLEACH Z-VDVAD-pNA WASTE.
-
Reasoning: Bleach (Sodium Hypochlorite) is a strong oxidizer.[1] Reacting it with amines (pNA) or TFA salts can generate chloramines or other toxic gases.[1]
-
Collection:
-
Neutralization (Optional but Recommended):
-
If the waste contains active Caspase enzymes, add a generic Caspase inhibitor (e.g., Z-VAD-FMK) or simply allow the chemical toxicity of the waste stream to denature the proteins over time.
-
-
Final Stream: Dispose of as Aqueous Toxic Waste .
The Mechanism of Hazard (Why Segregation Matters)
Understanding the hydrolysis mechanism reinforces why the waste is toxic. In the assay, the Caspase-2 enzyme cleaves the amide bond between the Aspartic acid (D) and the pNA.
Figure 2: Hydrolysis of Z-VDVAD-pNA. The red path indicates the release of the free p-Nitroaniline chromophore, which elevates the toxicity of the waste stream post-assay.
Emergency Procedures
| Scenario | Immediate Action | Follow-up |
| Skin Contact (DMSO Solution) | Wash immediately with soap and copious water for 15 minutes.[1] Do not use ethanol (increases absorption). | Seek medical attention.[1][3][4][5][6][9] Inform physician of p-Nitroaniline exposure via DMSO vector.[1] |
| Powder Spill | Evacuate area. Don PPE (Double gloves, N95).[1] Cover with wet paper towels to prevent dust.[1] | Scoop into hazardous waste container.[1] Wash surface with soap and water.[1][3][6][7][9][10][11] |
| Eye Contact | Flush with eyewash station for 15 minutes.[1][9] | Seek immediate ophthalmological support.[1] |
References
Sources
- 1. Sodium trifluoroacetate(2923-18-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. nj.gov [nj.gov]
- 3. durhamtech.edu [durhamtech.edu]
- 4. carlroth.com [carlroth.com]
- 5. capotchem.com [capotchem.com]
- 6. fishersci.com [fishersci.com]
- 7. westliberty.edu [westliberty.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. Center for integrative genomics (CIG) - FBM Unil [unil.ch]
- 11. P-NITROANILINE, [SOLID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Navigating the Nuances of Safety: A Comprehensive Guide to Personal Protective Equipment for Z-VDVAD-pNA (trifluoroacetate salt)
For the discerning researcher engaged in the intricate dance of apoptosis pathways, the caspase-2 substrate Z-VDVAD-pNA (trifluoroacetate salt) is a key reagent. While a cursory glance at a Safety Data Sheet (SDS) for the peptide itself may suggest a low hazard profile, a deeper, scientifically-grounded understanding of its chemical nature—specifically as a trifluoroacetate salt and a precursor to p-nitroaniline—demands a more rigorous approach to personal protective equipment (PPE). This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of Z-VDVAD-pNA, ensuring the integrity of your research and the safety of your laboratory personnel.
The Rationale Behind a Heightened State of Caution
While the peptide component, Z-VDVAD-pNA, is not classified as hazardous, the trifluoroacetate (TFA) counter-ion warrants significant consideration.[1][2] Trifluoroacetic acid is a strong, corrosive acid, and while present as a salt, the potential for its dissociation in solution or the presence of residual TFA from synthesis and purification necessitates protective measures.[3][4][5][6] Furthermore, upon enzymatic cleavage by caspase-2, the chromophore p-nitroaniline (pNA) is released. p-Nitroaniline is classified as an acutely toxic compound.[7] Therefore, our safety protocols must account for the lifecycle of the reagent and its byproducts.
Core Personal Protective Equipment (PPE) Directives
A multi-layered approach to PPE is essential when working with Z-VDVAD-pNA (trifluoroacetate salt). The following table outlines the minimum recommended PPE for various laboratory operations involving this reagent.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses | Nitrile gloves | Lab coat | Not generally required |
| Weighing & Reconstitution (Solid Form) | Chemical splash goggles | Double-gloving with nitrile gloves | Lab coat | Recommended in a fume hood |
| Handling of Stock & Working Solutions | Chemical splash goggles | Nitrile gloves | Lab coat | Not generally required |
| Performing the Assay | Safety glasses | Nitrile gloves | Lab coat | Not generally required |
| Waste Disposal | Chemical splash goggles | Nitrile or butyl gloves | Lab coat | Recommended if handling concentrated waste |
A Deeper Dive into PPE Selection and Best Practices
Eye and Face Protection: Beyond the Basics
Standard safety glasses provide a baseline of protection. However, when handling the powdered form of Z-VDVAD-pNA or preparing concentrated stock solutions, the risk of splashes or aerosol generation increases. In these instances, chemical splash goggles are mandatory . They form a seal around the eyes, offering superior protection against corrosive liquids and fine particulates. A face shield, worn in conjunction with goggles, should be considered when handling larger quantities.
Hand Protection: The Critical Barrier
The choice of gloves is paramount. While the SDS for Z-VDVAD-pNA may lack specific recommendations, the presence of trifluoroacetate necessitates careful selection.
-
Nitrile Gloves: For routine handling of dilute solutions and for protection against the peptide itself, nitrile gloves are a suitable choice.[3] When working with the solid compound or concentrated stock solutions, double-gloving with nitrile gloves is a prudent measure.[7]
-
Butyl or Viton Gloves: For extensive handling of trifluoroacetic acid or in situations with a high risk of contact with concentrated TFA, butyl or Viton gloves offer superior resistance.[8][9]
-
Glove Integrity: Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.
Body Protection: The Unsung Hero
A lab coat is the minimum requirement for body protection and should be worn at all times in the laboratory. Ensure it is fully buttoned to provide maximum coverage. For procedures with a higher risk of splashes, consider a chemically resistant apron worn over the lab coat.
Respiratory Protection: A Risk-Based Approach
While not typically required for handling dilute solutions, working with the powdered form of Z-VDVAD-pNA should be conducted in a chemical fume hood to minimize the risk of inhalation.[3] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be considered, following a formal risk assessment and proper fit-testing.
Operational and Disposal Plans: A Step-by-Step Guide
Reconstitution of Z-VDVAD-pNA (Trifluoroacetate Salt)
This protocol outlines the safe reconstitution of the lyophilized powder to a stock solution.
-
Preparation: Don all required PPE as outlined for "Weighing & Reconstitution" in the table above. Perform this procedure in a chemical fume hood.
-
Equilibration: Allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture, which can affect the stability of the compound.
-
Weighing: Tare a clean, sterile microcentrifuge tube on an analytical balance. Quickly weigh the desired amount of Z-VDVAD-pNA powder into the tube and securely close the cap.
-
Solubilization: Add the appropriate volume of a suitable solvent, such as DMSO, to the tube to achieve the desired stock solution concentration.[10][11] Gently vortex or pipette to ensure complete dissolution.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10][11]
Waste Disposal: A Cradle-to-Grave Responsibility
Proper disposal of waste containing Z-VDVAD-pNA and its byproducts is crucial to environmental and laboratory safety.
-
Solid Waste: Unused Z-VDVAD-pNA powder and any materials used for cleaning up spills of the solid (e.g., contaminated paper towels) should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing Z-VDVAD-pNA, including expired reagents, unused assay solutions, and the final reaction mixtures containing p-nitroaniline, must be collected as hazardous chemical waste.[12][13]
-
The waste container should be compatible with organic solvents and acidic conditions.
-
Clearly label the container with "Hazardous Waste," the full chemical names of the contents (including Z-VDVAD-pNA, solvent, and p-nitroaniline), and the approximate concentrations.
-
-
Sharps: Any needles or pipette tips used to handle the solutions should be disposed of in a designated sharps container.
Do not dispose of any waste containing Z-VDVAD-pNA or p-nitroaniline down the drain.[12][13] Follow all institutional and local regulations for hazardous waste disposal.
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3][4][14] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][4][14] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they are experiencing difficulty breathing, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][5]
Visualizing the Workflow for Safety
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with Z-VDVAD-pNA (trifluoroacetate salt).
Sources
- 1. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 3. amherst.edu [amherst.edu]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. amherst.edu [amherst.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. vumc.org [vumc.org]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. americanbio.com [americanbio.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
